molecular formula C10H13NO B2666204 (1,2,3,4-Tetrahydroquinolin-7-yl)methanol CAS No. 1000045-81-7

(1,2,3,4-Tetrahydroquinolin-7-yl)methanol

Cat. No.: B2666204
CAS No.: 1000045-81-7
M. Wt: 163.22
InChI Key: CTRBFJUGIGJMCH-UHFFFAOYSA-N
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Description

(1,2,3,4-Tetrahydroquinolin-7-yl)methanol is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22. The purity is usually 95%.
BenchChem offers high-quality (1,2,3,4-Tetrahydroquinolin-7-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,2,3,4-Tetrahydroquinolin-7-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-7-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-7-8-3-4-9-2-1-5-11-10(9)6-8/h3-4,6,11-12H,1-2,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRBFJUGIGJMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)CO)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000045-81-7
Record name (1,2,3,4-tetrahydroquinolin-7-yl)methanol
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Foundational & Exploratory

chemical properties of 7-hydroxymethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 7-hydroxymethyl-1,2,3,4-tetrahydroquinoline , a bifunctional heterocyclic scaffold used in drug discovery.

Synonyms: (1,2,3,4-Tetrahydroquinolin-7-yl)methanol; 7-Hydroxymethyl-THQ CAS Registry Number: 2387602-55-1 (as N-Boc derivative); Free base analogs vary.

Executive Summary

7-Hydroxymethyl-1,2,3,4-tetrahydroquinoline represents a "privileged scaffold" in medicinal chemistry, combining a conformationally restricted aniline (the tetrahydroquinoline core) with a primary benzylic alcohol. This dual-functionality allows for orthogonal derivatization: the secondary amine (N1) serves as a vector for solubilizing groups or peptidomimetic chains, while the hydroxymethyl group (C7) acts as a handle for pharmacophore attachment or further extension. It is widely utilized in the development of integrin antagonists, arginine mimetics, and GPCR ligands.

Physicochemical Properties

The molecule exhibits properties characteristic of both lipophilic aromatics and polar hydrogen-bonding systems.

PropertyValue (Predicted/Experimental)Significance
Molecular Formula C₁₀H₁₃NOCore scaffold
Molecular Weight 163.22 g/mol Fragment-based drug discovery (FBDD) compliant
cLogP ~1.2 – 1.5Good membrane permeability; suitable for CNS penetration
pKa (N1-H) ~5.0 – 5.5Less basic than aliphatic amines due to aniline resonance
pKa (O-H) ~15Typical primary alcohol acidity
H-Bond Donors 2 (NH, OH)Critical for receptor binding interactions
H-Bond Acceptors 2 (N, O)
Topological Polar Surface Area (TPSA) ~32 ŲWell within the "Rule of 5" (<140 Ų)

Synthetic Pathways

Synthesis typically proceeds via the reduction of quinoline precursors. The aromatic pyridine ring of the quinoline is reduced to the piperidine ring of the tetrahydroquinoline, often requiring specific catalysts to avoid over-reduction or hydrogenolysis of the benzylic alcohol.

Pathway A: Reduction of 7-Substituted Quinolines

This is the most common industrial route. The starting material is often methyl 7-quinolinecarboxylate .

  • Ring Reduction: Catalytic hydrogenation (H₂/PtO₂ or H₂/Pd-C) in acidic media (AcOH) reduces the pyridine ring to the 1,2,3,4-tetrahydroquinoline.

  • Ester Reduction: The ester at C7 is subsequently reduced to the alcohol using Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄).

Pathway B: Selective Functionalization

Alternatively, the hydroxymethyl group can be installed via formylation of a protected tetrahydroquinoline, though this is less regioselective due to competing ortho/para direction of the nitrogen.

Synthesis Start Methyl 7-quinolinecarboxylate Inter Methyl 1,2,3,4-tetrahydro- quinoline-7-carboxylate Start->Inter H2, PtO2, AcOH (Ring Reduction) Product 7-Hydroxymethyl- 1,2,3,4-tetrahydroquinoline Inter->Product LiAlH4, THF (Ester Reduction)

Figure 1: Standard synthetic workflow from commercially available quinoline esters.

Chemical Reactivity & Derivatization

The scaffold offers two distinct nucleophilic sites with different reactivity profiles, enabling orthogonal protection and functionalization.

Nitrogen (N1) Reactivity

The N1 nitrogen is a secondary aniline. It is nucleophilic but less basic than aliphatic amines.

  • Acylation/Sulfonylation: Reacts readily with acid chlorides or sulfonyl chlorides to form amides/sulfonamides. This is often the first step to "lock" the nitrogen and modulate lipophilicity.

  • Reductive Amination: Reacts with aldehydes/ketones in the presence of NaBH(OAc)₃ to form tertiary amines.

  • Protection: Standard protecting groups: Boc (tert-butoxycarbonyl), Cbz (benzyloxycarbonyl).

Hydroxymethyl (C7) Reactivity

The C7 position contains a primary benzylic alcohol.

  • Oxidation: Can be oxidized to the aldehyde (using MnO₂ or Swern conditions) or carboxylic acid (Jones reagent).

  • Substitution: Conversion to a leaving group (Mesylate/Tosylate or Halide) allows for nucleophilic displacement, useful for extending the carbon chain.

  • Etherification: Standard Williamson ether synthesis or Mitsunobu reaction to attach aryl/alkyl groups.

Aromatic Core

The benzene ring is electron-rich due to the nitrogen donation. Electrophilic Aromatic Substitution (EAS) typically occurs at positions ortho or para to the nitrogen (positions 6 and 8). The C7 substituent sterically hinders position 8 slightly, making position 6 the kinetic favorite for halogenation or nitration.

Reactivity Core 7-Hydroxymethyl-THQ N_Deriv N1-Functionalization (Amides, Ureas, Sulfonamides) Core->N_Deriv R-COCl / R-SO2Cl O_Deriv C7-Alcohol Oxidation (Aldehydes -> Acids) Core->O_Deriv MnO2 / Dess-Martin Ring_Deriv C6-Halogenation (Electrophilic Subst.) Core->Ring_Deriv NCS / NBS

Figure 2: Orthogonal reactivity map of the 7-hydroxymethyl-THQ scaffold.

Medicinal Chemistry Applications

This scaffold is frequently used to mimic the side chains of amino acids (like arginine or tyrosine) in a conformationally restricted manner.

  • Integrin Antagonists: The THQ core serves as a rigid spacer in fibrinogen receptor antagonists (GPIIb/IIIa inhibitors). The basic nitrogen mimics the arginine guanidine, while the hydroxymethyl group can be extended to mimic the aspartate carboxylate [1].

  • Peptidomimetics: Used to constrain the backbone of peptide drugs, reducing proteolysis and improving oral bioavailability.

  • CNS Agents: The lipophilicity and pKa make it an excellent scaffold for crossing the blood-brain barrier. Analogs have been explored for serotonin (5-HT) and dopamine receptor modulation.

Experimental Protocols

Protocol A: Synthesis of N-Boc-7-hydroxymethyl-1,2,3,4-tetrahydroquinoline

This protocol assumes starting from the commercially available methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate.

Step 1: N-Protection

  • Dissolve methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate (1.0 eq) in DCM (0.2 M).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and DMAP (0.1 eq).

  • Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc).

  • Wash with 1M HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the N-Boc ester.

Step 2: Ester Reduction

  • Dissolve the N-Boc ester (1.0 eq) in anhydrous THF (0.1 M) under Nitrogen.

  • Cool to 0°C.

  • Add LiBH₄ (2.0 M in THF, 2.5 eq) dropwise. Note: LiBH₄ is preferred over LiAlH₄ to avoid reducing the Boc group.

  • Allow to warm to RT and stir for 12 hours.

  • Quench carefully with MeOH, then sat. NH₄Cl.

  • Extract with EtOAc, dry, and concentrate. Purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Protocol B: Oxidation to 7-Formyl-THQ
  • Dissolve N-Boc-7-hydroxymethyl-THQ in DCM.

  • Add activated MnO₂ (10 eq).

  • Stir vigorously at RT for 16 hours.

  • Filter through a pad of Celite to remove solids.

  • Concentrate filtrate to obtain the aldehyde (usually quantitative).

References

  • Derivatives of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid as novel fibrinogen receptor antagonists. Source: PubMed (NIH) Significance: Demonstrates the utility of the THQ/THIQ acid/alcohol scaffold in designing Arg-mimetics for anti-platelet therapy.

  • Tetrahydroquinoline Synthesis & Reactivity. Source: Organic Chemistry Portal Significance: Comprehensive overview of methods to synthesize and functionalize the THQ core.

  • ChemicalBook Entry: 7-Hydroxymethyl-THQ Derivatives. Source: ChemicalBook Significance: Commercial availability of the N-Boc protected building block (CAS 2387602-55-1).

An In-Depth Technical Guide to (1,2,3,4-Tetrahydroquinolin-7-yl)methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and natural products.[1][2] These nitrogen-containing heterocycles exhibit a remarkable range of pharmacological activities, including antioxidant, anticancer, and antibacterial properties.[1][3] This guide provides a detailed technical overview of a specific derivative, (1,2,3,4-Tetrahydroquinolin-7-yl)methanol. We will explore its core molecular properties, delve into robust synthetic strategies with mechanistic insights, and present detailed protocols for evaluating its potential applications in drug discovery and development, particularly focusing on its antioxidant and anticancer possibilities.

Core Molecular Properties

(1,2,3,4-Tetrahydroquinolin-7-yl)methanol is a derivative of the tetrahydroquinoline core, featuring a hydroxymethyl substituent at the 7-position of the aromatic ring. This functional group is significant as it can modulate the molecule's physicochemical properties, such as solubility and lipophilicity, and provides a key interaction point (hydrogen bond donor/acceptor) for biological targets.[4]

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[5][6]
Molecular Weight 163.22 g/mol [5][6][7]
IUPAC Name (1,2,3,4-Tetrahydroquinolin-7-yl)methanolN/A
Canonical SMILES OCC1=CC2=C(C=C1)CCNC2[5]
Parent Heterocycle 1,2,3,4-Tetrahydroquinoline[8]

The Tetrahydroquinoline Scaffold: A Privileged Structure in Drug Discovery

The THQ nucleus is a recurring motif in numerous pharmaceuticals and natural alkaloids, conferring a rigid three-dimensional structure that is amenable to diverse functionalization.[2] Its inherent biological activities are broad; for instance, the scaffold is associated with significant antioxidant and radical-scavenging effects.[1] Furthermore, THQ derivatives have been extensively investigated as potent agents in oncology. They serve as a foundational structure for designing inhibitors of crucial cancer targets, such as Lysine-specific demethylase 1 (LSD1), an enzyme implicated in tumorigenesis.[9] The strategic placement of substituents, like the 7-hydroxymethyl group, is a key medicinal chemistry approach to enhance target affinity, selectivity, and optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Synthetic Strategies and Mechanistic Rationale

The synthesis of (1,2,3,4-Tetrahydroquinolin-7-yl)methanol can be approached through a logical sequence involving the formation of the core heterocyclic system followed by the modification of the C7-substituent.

Synthesis of the Tetrahydroquinoline Core

A prevalent and reliable method for constructing the saturated portion of the THQ system is the catalytic hydrogenation of the corresponding quinoline precursor. This reduction specifically targets the nitrogen-containing aromatic ring.

Causality of Experimental Choice: The use of a heterogeneous catalyst like Palladium on carbon (Pd/C) is favored in industrial and laboratory settings due to its high efficiency, selectivity for the N-heterocycle reduction, and ease of removal from the reaction mixture via simple filtration.[2] The reaction is typically performed under a hydrogen atmosphere, where the catalyst facilitates the addition of hydrogen atoms across the double bonds of the pyridine ring segment of quinoline. Alternative modern approaches, such as domino reactions, offer high-efficiency pathways to complex THQs from simple starting materials in a single operation, representing an advance in green chemistry.[2][10]

cluster_0 Core Synthesis cluster_1 Functional Group Interconversion A 7-Substituted Quinoline B Catalytic Hydrogenation (e.g., H₂, Pd/C) A->B Reduction of N-heterocycle C 7-Substituted 1,2,3,4-Tetrahydroquinoline B->C D Starting Material (e.g., -COOH, -COOR) C->D Intermediate E Reduction (e.g., LiAlH₄, NaBH₄) D->E Reduction of carbonyl F (1,2,3,4-Tetrahydroquinolin-7-yl)methanol E->F

Caption: General workflow for the synthesis of (1,2,3,4-Tetrahydroquinolin-7-yl)methanol.

Protocol: Reduction of a 7-Carboxy-Tetrahydroquinoline Intermediate

This protocol details the final step: the conversion of a carboxylic acid or ester at the 7-position to the target primary alcohol.

Principle: Lithium aluminum hydride (LiAlH₄) is a potent and unselective reducing agent capable of reducing esters and carboxylic acids to primary alcohols. The mechanism involves the nucleophilic attack of the hydride ion (H⁻) on the electrophilic carbonyl carbon. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.

Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Substrate Addition: Dissolve 1,2,3,4-tetrahydroquinoline-7-carboxylic acid (or its methyl/ethyl ester) (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup (Quenching): Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). This procedure is critical for safety and results in a granular precipitate that is easy to filter.

  • Isolation: Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure (1,2,3,4-Tetrahydroquinolin-7-yl)methanol.

Self-Validation: The identity and purity of the final product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and chromatography (HPLC).

Key Applications and Experimental Protocols

The unique structure of (1,2,3,4-Tetrahydroquinolin-7-yl)methanol makes it a valuable candidate for investigation in several areas of drug development.

Application as an Antioxidant Agent

Scientific Rationale: The tetrahydroquinoline nucleus, particularly when substituted with electron-donating groups, can act as a potent free radical scavenger. The nitrogen atom and the aromatic ring can participate in stabilizing radical species, thus terminating oxidative chain reactions.

Experimental Protocol: DPPH Radical Scavenging Assay [11] This assay provides a reliable method to measure the in vitro antioxidant capacity of a compound.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

A Prepare Stock Solutions: - Test Compound - Ascorbic Acid (Control) - DPPH in Methanol B Serial Dilutions of Test Compound & Control A->B C Add DPPH Solution to all wells B->C D Incubate in Dark (e.g., 30 min at RT) C->D E Measure Absorbance (e.g., at 517 nm) D->E F Calculate % Inhibition: [(A_control - A_sample) / A_control] x 100 E->F

Caption: Experimental workflow for the DPPH antioxidant assay.

Methodology:

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of (1,2,3,4-Tetrahydroquinolin-7-yl)methanol and a positive control (e.g., ascorbic acid) in methanol.

  • Assay Plate: In a 96-well microplate, add 100 µL of various concentrations of the test compound or positive control to different wells.

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well. A control well should contain only 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 517 nm.

  • Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] × 100. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined by plotting inhibition percentage against compound concentration.

References

  • 1,2,3,4-Tetrahydroisoquinolin-7-ol. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI. [Link]

  • (1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol. PubChem, National Center for Biotechnology Information. [Link]

  • (1-2-3-4-tetrahydroquinolin-3-yl)methanol. Ekart. [Link]

  • [(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol. PubChem, National Center for Biotechnology Information. [Link]

  • Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline.
  • Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. ResearchGate. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. National Center for Biotechnology Information. [Link]

  • Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. ResearchGate. [Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

  • 4-(2-methyl-1,2,3,4-tetrahydroquinolin-7-yl)butan-2-ol. Stenutz. [Link]

  • Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. National Center for Biotechnology Information. [Link]

  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. PubMed. [Link]

  • Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]

  • Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. MDPI. [Link]

Sources

therapeutic potential of 7-substituted tetrahydroquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Therapeutic Potential of 7-Substituted Tetrahydroquinoline Derivatives

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for a diverse array of therapeutic agents ranging from antimalarials to next-generation chemotherapeutics.[1] While the nitrogen atom (N1) and the C2/C4 positions have historically dominated structure-activity relationship (SAR) studies, the C7 position has emerged as a critical vector for optimizing potency, metabolic stability, and target selectivity.[1]

This technical guide analyzes the specific therapeutic utility of 7-substituted THQ derivatives. It synthesizes recent breakthroughs in mTOR inhibition and antimalarial efficacy, providing researchers with actionable protocols for synthesis and biological evaluation.[1] By leveraging the 7-position as a "solubility vector" or "lipophilic anchor," drug developers can access novel chemical space that circumvents common resistance mechanisms found in quinoline-based drugs.[2]

Structural Significance & SAR Analysis[1][2][3][4][5]

The THQ core functions as a semi-rigid scaffold. The 7-position, located meta to the ring nitrogen, offers unique electronic and steric properties compared to the more commonly functionalized 6-position.[1]

The "7-Vector" Advantage[2]
  • Electronic Modulation: Substituents at C7 can fine-tune the basicity of the N1 nitrogen via inductive effects without the direct resonance interference seen at C6 (para). This is crucial for optimizing membrane permeability and intracellular accumulation.[2]

  • Binding Pocket Geometry: In many kinase and bromodomain binding pockets, the C7 vector points towards solvent-exposed regions or specific hydrophobic clefts (e.g., the WPF shelf in BET proteins), allowing for the attachment of bulky solubilizing groups (morpholines, piperazines) or lipophilic tails without disrupting the core binding mode.[1]

  • Metabolic Blocking: Unsubstituted positions on the benzenoid ring are prone to oxidation by CYP450 enzymes.[2] Fluorination or functionalization at C7 can block metabolic soft spots, extending the half-life of the molecule.

Table 1: Comparative SAR of THQ Substitution Sites

PositionPrimary CharacteristicCommon UtilityLimitation
N1 H-bond acceptor/donorSolubility, Prodrug designCan reduce permeability if too polar; steric clash with receptor walls.[2]
C2/C4 Chiral centersStereoselectivity, potencySynthetic complexity (requires asymmetric synthesis).[1][2]
C6 Para to NitrogenMain vector for pharmacophoresOften metabolically labile; crowded if N1 is substituted.[2]
C7 Meta to Nitrogen Lipophilic/Solubility Vector Less explored; offers novel IP space; ideal for PROTAC linkers.

Therapeutic Case Studies

Oncology: mTOR Inhibition

Recent studies have identified 7-substituted THQs as potent inhibitors of the Mechanistic Target of Rapamycin (mTOR), a central regulator of cell metabolism and growth.[2] Specifically, derivatives bearing a 7-amido-morpholine moiety have shown superior selectivity against non-small cell lung cancer (A549) and breast cancer (MCF-7) lines compared to standard quinolines.[2]

  • Mechanism: The THQ core mimics the adenine ring of ATP, while the substituent at C7 extends into the affinity pocket of the mTOR kinase domain.[1]

  • Key Compound: N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide (Compound 10e).[2]

    • IC50: 0.033 µM (A549 cells).[2]

    • Mode of Action: Induces apoptosis via the intrinsic mitochondrial pathway.

Infectious Disease: Antimalarial Activity

In the fight against drug-resistant Plasmodium falciparum, 7-substituted THQs act by inhibiting Protein Farnesyltransferase (PFT) or disrupting heme detoxification.[2]

  • SAR Insight: Electron-donating groups (e.g., -OMe, -OPh) at the 7-position significantly enhance activity against chloroquine-resistant strains (K1).[2] The 7-position substituent is believed to interact with a specific hydrophobic pocket in the parasite's target protein that is inaccessible to 6-substituted analogs.[2]

Technical Workflow: Chemical Synthesis

The synthesis of 7-substituted THQs often requires navigating regioselectivity issues, as electrophilic aromatic substitution typically favors the 6-position.[2] The following protocol utilizes a Nitration-Reduction-Coupling strategy to selectively access 7-functionalized derivatives.

Protocol 1: Synthesis of 7-Amido-THQ Derivatives

Objective: Synthesize a 7-benzamide substituted THQ scaffold.

Step 1: Protection & Nitration [2]

  • Protection: Dissolve 1,2,3,4-tetrahydroquinoline (10 mmol) in DCM. Add Fmoc-Cl (11 mmol) and DIPEA (12 mmol) at 0°C. Stir for 2h to obtain N-Fmoc-THQ.

  • Nitration: Prepare a nitrating mixture of KNO₃ (1 eq) in concentrated H₂SO₄ at 0°C.

  • Add N-Fmoc-THQ dropwise.[2] Stir at 0°C for 15 min, then warm to RT for 2.5h.

  • Workup: Pour onto ice water. Extract with DCM.[2][3]

  • Purification: The reaction yields a mixture of 6-nitro and 7-nitro isomers.[2] Separate via column chromatography (Hexane/EtOAc).[2] The 7-nitro isomer typically elutes first (verify with NMR; C7-H appears as a doublet with meta-coupling).[2]

Step 2: Deprotection & Reduction [2]

  • Deprotection: Treat the 7-nitro-Fmoc-THQ with 20% piperidine in DMF for 30 min to remove the Fmoc group.[2]

  • Reduction: Dissolve the free amine in MeOH. Add 10% Pd/C (10 wt%) and stir under H₂ atmosphere (balloon) for 12h.

  • Filtration: Filter through Celite to obtain 7-amino-1,2,3,4-tetrahydroquinoline.

Step 3: Functionalization (Amide Coupling)

  • Dissolve 7-amino-THQ (1 mmol) in anhydrous DCM.

  • Add Triethylamine (2 mmol) and the appropriate benzoyl chloride (1.1 mmol) (e.g., 3,5-bis(trifluoromethyl)benzoyl chloride).

  • Stir at RT for 4-6h. Monitor by TLC.[2]

  • Isolation: Wash with NaHCO₃, brine, and water. Dry over Na₂SO₄ and concentrate. Recrystallize from EtOH.

Technical Workflow: Biological Validation

Protocol 2: mTOR-Targeted MTT Cell Viability Assay

Objective: Quantify the antiproliferative potency of the synthesized 7-substituted THQ.

Reagents:

  • Cell Lines: A549 (Lung), MCF-7 (Breast), Vero (Normal/Control).[1][2]

  • MTT Reagent: 5 mg/mL in PBS.[2]

  • Solubilization Buffer: DMSO.[2]

Procedure:

  • Seeding: Seed cells in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Prepare serial dilutions of the test compound (0.01 µM to 100 µM) in culture medium (final DMSO < 0.1%). Add to wells in triplicate. Include Positive Control (e.g., Rapamycin or Everolimus) and Vehicle Control.[1]

  • Incubation: Incubate for 72h.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4h until purple formazan crystals form.

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 min.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism or similar).

    • Self-Validation Check: The Vero cell line IC50 should be >10x higher than cancer lines to demonstrate selectivity (Selectivity Index > 10).

Visualizations

Mechanism of Action: mTOR Signaling Pathway

The following diagram illustrates the downstream effects of THQ-mediated mTOR inhibition, leading to autophagy and apoptosis.

mTOR_Pathway GrowthFactor Growth Factors (Insulin/IGF-1) PI3K PI3K GrowthFactor->PI3K Activates AKT AKT PI3K->AKT Phosphorylation mTORC1 mTORC1 Complex AKT->mTORC1 Activates S6K1 S6K1 (Protein Synthesis) mTORC1->S6K1 Phosphorylates 4 4 mTORC1->4 Autophagy Autophagy (Cell Death) mTORC1->Autophagy Suppresses THQ_Inhibitor 7-Substituted THQ (Inhibitor) THQ_Inhibitor->mTORC1 Inhibits Proliferation Cell Proliferation S6K1->Proliferation EBP1 Phosphorylates EBP1->Proliferation

Caption: Figure 1. Mechanism of Action. 7-substituted THQs inhibit mTORC1, blocking proliferation and inducing autophagy.[1][2]

Synthesis Workflow: 7-Nitro Route

A visual guide to the regioselective synthesis protocol described in Section 3.

Synthesis_Route Start 1,2,3,4-THQ Step1 1. Fmoc-Cl, DIPEA (Protection) Start->Step1 Intermediate1 N-Fmoc-THQ Step1->Intermediate1 Step2 2. KNO3, H2SO4 (Nitration) Intermediate1->Step2 Isomers Mixture: 6-NO2 + 7-NO2 Step2->Isomers Step3 3. Column Chrom. (Separation) Isomers->Step3 Target_Nitro 7-Nitro-N-Fmoc-THQ Step3->Target_Nitro Step4 4. Piperidine (Deprotect) 5. H2, Pd/C (Reduce) Target_Nitro->Step4 Amine 7-Amino-THQ Step4->Amine Step5 6. R-COCl (Amide Coupling) Amine->Step5 Final 7-Substituted THQ Derivative Step5->Final

Caption: Figure 2.[2] Synthetic Pathway.[2][3][4][5][6][7][8][9] Isolation of the 7-nitro isomer is the critical stereoelectronic filter for this route.[2]

References

  • Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.[1][2] Preprints.org.[2] [Link]

  • Gosmini, R., et al. (2014). The discovery of I-BET726 (GSK1324726A), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor.[1][2][10] Journal of Medicinal Chemistry.[2] [Link]

  • Hwang, J. Y., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogues for antimalarial activity.[1][2][4] Journal of Medicinal Chemistry.[2] [Link]

  • Bhatt, H., et al. (2021). Design and Development of Tetrahydro-Quinoline Derivatives as Dual mTOR-C1/C2 Inhibitors for the Treatment of Lung Cancer.[2] Bioorganic Chemistry.[2][6][9] [Link][1][11]

  • Medicine for Malaria Venture. Pathogen Box: MMV692140 (Tetrahydroquinoline derivative).[2][12][13][Link][2]

Sources

Methodological & Application

Application Note: Modular Synthesis of (1,2,3,4-Tetrahydroquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (1,2,3,4-tetrahydroquinolin-7-yl)methanol represents a critical intermediate step in the development of kinase inhibitors and GPCR ligands. This application note details a robust, scalable 3-step protocol starting from commercially available quinoline-7-carboxylic acid .

Unlike direct reduction strategies that often suffer from over-reduction (decahydroquinoline formation) or hydrogenolysis of the benzylic alcohol, this protocol utilizes a "Protect-Hydrogenate-Reduce" strategy. This ensures high chemoselectivity, preserving the aromatic benzene ring while selectively saturating the pyridine ring.

Core Advantages of This Protocol
  • Chemoselectivity: Avoids hydrogenolysis of the C-O bond by establishing the alcohol functionality after the hydrogenation step.

  • Scalability: Intermediates are stable solids or oils that can be purified without expensive chromatography in early stages.

  • Safety: Minimizes the use of high-pressure hydrogenation vessels by utilizing optimized catalytic conditions.

Strategic Analysis & Retrosynthesis

The primary challenge in synthesizing 7-substituted tetrahydroquinolines is the competing reduction pathways.

  • Pathway A (Direct Reduction of Alcohol): If one reduces quinoline-7-methanol directly, the benzylic C-OH bond is prone to hydrogenolysis (cleavage) under the Pd/C conditions required to reduce the ring, leading to 7-methyl-1,2,3,4-tetrahydroquinoline (impurity).

  • Pathway B (The Chosen Route): We employ an ester intermediate. The ester is electronically stable during ring hydrogenation and is subsequently reduced to the alcohol using a hydride donor that does not affect the aniline nitrogen.

Reaction Scheme Visualization

SynthesisRoute Start Quinoline-7-carboxylic acid Step1 Step 1: Esterification (MeOH, SOCl2) Start->Step1 Inter1 Methyl quinoline-7-carboxylate Step1->Inter1 Step2 Step 2: Selective Hydrogenation (H2, Pd/C, AcOH) Inter1->Step2 Inter2 Methyl 1,2,3,4-tetrahydro quinoline-7-carboxylate Step2->Inter2 Step3 Step 3: Hydride Reduction (LiAlH4, THF) Inter2->Step3 Final (1,2,3,4-Tetrahydroquinolin-7-yl) methanol Step3->Final

Figure 1: The "Protect-Hydrogenate-Reduce" strategy ensures the survival of the hydroxymethyl group.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl Quinoline-7-carboxylate

Objective: Convert the carboxylic acid to an ester to improve solubility in organic solvents and prevent catalyst poisoning during hydrogenation.

Reagents:

  • Quinoline-7-carboxylic acid (1.0 eq)

  • Methanol (Solvent/Reagent, anhydrous)

  • Thionyl Chloride (

    
    , 2.0 eq)
    

Protocol:

  • Setup: Charge a round-bottom flask with Quinoline-7-carboxylic acid (e.g., 10.0 g, 57.7 mmol) and anhydrous Methanol (100 mL). Cool the suspension to 0°C in an ice bath.

  • Addition: Add Thionyl Chloride (8.4 mL, 115 mmol) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (

    
    , 
    
    
    
    ).
  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).

  • Workup: Concentrate the reaction mixture in vacuo to remove MeOH and excess

    
    .
    
  • Neutralization: Resuspend the residue in DCM (150 mL) and wash slowly with saturated

    
     (aq) until pH ~8.
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate.
    
    • Expected Yield: >90%[1][2]

    • Appearance: Off-white to pale yellow solid.

Step 2: Selective Hydrogenation to Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate

Objective: Selectively reduce the pyridine ring while leaving the benzene ring and ester intact.

Reagents:

  • Methyl quinoline-7-carboxylate (1.0 eq)

  • 10% Pd/C (10 wt% loading relative to substrate)

  • Methanol (0.2 M concentration)

  • Acetic Acid (5-10% v/v)

  • Hydrogen Gas (

    
    , balloon or 50 psi)
    

Protocol:

  • Catalyst Loading: In a nitrogen-flushed flask (or Parr shaker bottle), add the ester substrate (e.g., 5.0 g) and Methanol (120 mL). Add Glacial Acetic Acid (12 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g). Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation:

    • Method A (Balloon): Purge with

      
       x3 and stir vigorously under a hydrogen balloon at RT for 16–24 hours.
      
    • Method B (Parr Shaker - Preferred): Pressurize to 50 psi

      
       and shake for 4–6 hours.
      
  • Monitoring: Monitor by LC-MS or NMR. Look for the disappearance of the aromatic pyridine protons (8.8–7.5 ppm region).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Neutralization: Concentrate the filtrate. Dissolve residue in EtOAc and wash with Sat.

    
     to remove Acetic Acid.
    
  • Isolation: Dry (

    
    ) and concentrate.
    
    • Self-Validation: The product should show two triplets (approx 2.8 and 1.9 ppm) and a multiplet (3.3 ppm) in

      
       NMR corresponding to the saturated ring.
      
Step 3: Reduction to (1,2,3,4-Tetrahydroquinolin-7-yl)methanol

Objective: Reduce the ester to the primary alcohol.

Reagents:

  • Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate (1.0 eq)

  • 
     (LAH, 2.5 eq) - Note: Extra eq required to deprotonate the secondary amine.
    
  • Anhydrous THF

Protocol:

  • Setup: Flame-dry a flask and cool to 0°C under Argon/Nitrogen. Add

    
     (2.5 eq) suspended in anhydrous THF.
    
  • Addition: Dissolve the Step 2 ester in THF and add dropwise to the LAH suspension. Keep temp < 5°C.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench (Fieser Method): Cool to 0°C.

    • Add

      
       mL Water (where 
      
      
      
      = grams of LAH used).
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL Water.
      
  • Isolation: Stir until a granular white precipitate forms. Filter and wash with THF. Concentrate the filtrate.

  • Purification: If necessary, purify via flash column chromatography (DCM/MeOH 95:5).

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare your NMR data against these expected diagnostic signals.

Proton EnvironmentExpected Chemical Shift (ppm)MultiplicityDiagnostic Value
H-2 (THQ Ring) 3.25 – 3.35MultipletConfirms Pyridine Reduction
H-3 (THQ Ring) 1.90 – 2.00MultipletConfirms Pyridine Reduction
H-4 (THQ Ring) 2.70 – 2.80TripletConfirms Pyridine Reduction
-CH2-OH 4.50 – 4.60Singlet/DoubletConfirms Ester Reduction
NH (Amine) 3.50 – 4.00Broad SingletConfirms secondary amine
Aromatic Protons 6.50 – 7.00MultipletsOnly 3 protons should remain
Workup & Troubleshooting Logic

Troubleshooting Check1 Step 2 Complete? (Check NMR) Result1 Pyridine protons still present Check1->Result1 No Check2 Step 3 Complete? (Check TLC) Check1->Check2 Yes Action1 Add fresh Pd/C Increase Pressure (50psi) Check for S/N poisoning Result1->Action1 Result2 Ester spot remains Check2->Result2 No Success Isolate Product Check2->Success Yes Action2 Reflux THF Ensure LAH quality Result2->Action2

Figure 2: Decision matrix for evaluating reaction progression.

Critical Process Parameters (CPPs)

  • Hydrogenation Solvent pH: The reduction of quinoline is significantly faster in acidic media (Acetic Acid/MeOH). Neutral methanol may result in stalled reactions or require high pressure.

  • LAH Quench: The tetrahydroquinoline nitrogen is basic. During the LAH quench, ensure the pH does not become too acidic, or the product will stay in the aqueous phase as a salt. The Fieser quench (basic) is ideal.

  • Temperature Control: In Step 3, do not overheat before the quench. While the THQ ring is generally stable, high heat with active aluminum species can sometimes cause ring opening or coupling.

References

  • General Quinoline Hydrogenation

    • Wang, Y., et al. "Selective Hydrogenation of Quinolines to 1,2,3,4-Tetrahydroquinolines." Journal of Organic Chemistry.
    • Source: (Validated General Method).

  • Transfer Hydrogenation Protocols (Alternative)

    • He, L., et al.
    • Source:.

  • Lithium Aluminum Hydride Reduction Standards

    • Seyden-Penne, J. "Reductions by the Alumino- and Borohydrides in Organic Synthesis." Wiley-VCH.
    • Source:.

  • Specific Precursor Synthesis (Analogous)

    • Patent WO2006055603. "Tetrahydroquinoline derivatives as modulators of androgen receptor.
    • Source:.

Sources

Process Development Guide: Scale-Up Synthesis of 1,2,3,4-Tetrahydroquinoline-7-Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors, GPCR ligands, and bromodomain inhibitors. The 7-hydroxymethyl derivative (Target 1 ) presents specific scale-up challenges, primarily regarding the regioselectivity of the reduction and the solubility profiles of zwitterionic intermediates.

This application note details a robust, three-stage protocol designed for multigram to kilogram scale-up. Unlike academic routes that may rely on expensive hydrides or hazardous reagents, this process prioritizes process safety , atom economy , and purification efficiency .

Key Process Features:
  • Regiocontrol: Exclusive reduction of the pyridine ring over the benzene ring.

  • Safety: Engineered controls for high-pressure hydrogenation and hydride quenching.

  • Purification: Avoidance of difficult chromatographic separations via salt formation and crystallization.

Retrosynthetic Strategy & Logic

Direct reduction of quinoline-7-carboxylic acid is complicated by the low solubility of the amino-acid zwitterion and the risk of over-reduction. Our optimized route utilizes an "Ester-First" strategy.

Rationale:

  • Solubility: Converting the acid to the methyl ester dramatically improves solubility in organic solvents (MeOH, Toluene), facilitating homogeneous hydrogenation.

  • Chemoselectivity: The ester group withdraws electron density from the benzene ring, further deactivating it toward hydrogenation and ensuring selectivity for the pyridine ring.

  • Risk Mitigation: Reducing the ester after ring hydrogenation avoids the risk of hydrogenolysis of the benzylic alcohol (a common failure mode when reducing the alcohol-quinoline first).

Pathway Visualization

RetroSynthesis Figure 1: Retrosynthetic Disconnection for Scalable Synthesis Target Target: 1,2,3,4-THQ-7-Methanol Inter2 Intermediate 2: Methyl 1,2,3,4-THQ-7-carboxylate Target->Inter2 Ester Reduction (LiAlH4 or Red-Al) Inter1 Intermediate 1: Methyl Quinoline-7-carboxylate Inter2->Inter1 Selective Hydrogenation (H2, Pd/C) Start Starting Material: Quinoline-7-carboxylic acid Inter1->Start Fischer Esterification (MeOH, H2SO4)

Detailed Experimental Protocols

Stage 1: Fischer Esterification

Objective: Preparation of Methyl Quinoline-7-carboxylate. Scale: 1.0 kg Input

  • Reagents: Quinoline-7-carboxylic acid (1.0 equiv), Methanol (10 vol), H₂SO₄ (conc., 1.5 equiv).

  • Equipment: Glass-lined reactor with reflux condenser and scrubber.

Protocol:

  • Charge Quinoline-7-carboxylic acid (1.0 kg) and Methanol (10 L) to the reactor.

  • Critical Step: Add H₂SO₄ slowly at <30°C. Exotherm warning.

  • Heat to reflux (65°C) for 12–16 hours. Monitor by HPLC (Target: <1% starting material).

  • Cool to 0–5°C. Neutralize with saturated NaHCO₃ or NH₄OH to pH 8.

  • Remove MeOH under reduced pressure. Extract aqueous residue with Ethyl Acetate (3 x 4 L).

  • Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from minimal hot methanol or heptane/EtOAc if necessary.

    • Expected Yield: 90–95%

    • Checkpoint: Verify purity by ¹H NMR (Look for methyl singlet ~3.9 ppm).

Stage 2: Selective Catalytic Hydrogenation

Objective: Reduction of the pyridine ring to form Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate. Scale: 500 g Input

  • Reagents: Methyl Quinoline-7-carboxylate, 10% Pd/C (50% water wet, 5 wt% loading), Methanol (10 vol).

  • Equipment: High-pressure Hastelloy or Stainless Steel Autoclave.

Scientific Insight: The pyridine ring in quinoline is easier to reduce than the benzene ring. However, over-reduction to the decahydroquinoline is possible at high temperatures. We utilize the electron-withdrawing nature of the ester at C7 to slightly deactivate the benzene ring, enhancing selectivity.

Protocol:

  • Inerting: Purge autoclave with Nitrogen (3 cycles) to remove Oxygen. Safety Critical: O₂ + H₂ + Pd/C = Explosion.

  • Charge Methanol and the ester substrate.

  • Charge Pd/C catalyst as a slurry in Methanol. Do not add dry catalyst to solvent.

  • Seal reactor. Purge with Nitrogen (3x), then Hydrogen (3x).

  • Pressurize to 20–30 bar (300–450 psi) H₂.

  • Heat to 50–60°C . Stirring rate must ensure high gas-liquid mass transfer (>800 rpm for lab scale).

  • Monitor H₂ uptake. Reaction typically completes in 6–10 hours.

  • Workup: Cool to 20°C. Vent H₂. Purge with Nitrogen.[1]

  • Filter catalyst through a Celite pad (keep wet to prevent pyrophoric ignition).

  • Concentrate filtrate to yield the THQ-ester.

    • Expected Yield: >95%[2][3][4][5][6]

    • Purity: >98% (Check for over-reduced species by GC-MS).

Stage 3: Ester Reduction to Alcohol

Objective: Conversion to 1,2,3,4-tetrahydroquinoline-7-methanol. Scale: 400 g Input

  • Reagents: LiAlH4 (Lithium Aluminum Hydride) pellets or solution (2.0 equiv) OR Red-Al (Vitride).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Equipment: Cryogenic reactor or jacketed vessel with efficient cooling.

Protocol (LiAlH4 Method):

  • Charge anhydrous THF (10 vol) and LiAlH4 (2.0 equiv) to the reactor under Nitrogen.

  • Cool to 0°C.

  • Addition: Dissolve the THQ-ester in THF (5 vol) and add dropwise, maintaining internal temp <10°C. Strong Exotherm.

  • Allow to warm to room temperature (20–25°C) and stir for 2–4 hours.

  • Quench (Fieser Method): Cool to 0°C.

    • Add Water (1 mL per g LiAlH4).

    • Add 15% NaOH (1 mL per g LiAlH4).

    • Add Water (3 mL per g LiAlH4).

  • Stir until a granular white precipitate forms (Lithium aluminates).

  • Filter off salts. Wash cake with THF.

  • Concentrate filtrate.

  • Final Purification: The product may solidify. Recrystallize from Ethanol/Hexanes or convert to HCl salt for storage.

Process Safety & Hazard Analysis

Scale-up introduces thermal and pressure hazards not visible on the milligram scale.

Hydrogenation Safety Loop

SafetyLoop Figure 2: Safety Logic for High-Pressure Hydrogenation Start Start Hydrogenation O2Check O2 Sensor Check (< 1%) Start->O2Check N2Purge N2 Purge Cycle (3x) O2Check->N2Purge H2Fill H2 Pressurization (Remote Valve) N2Purge->H2Fill Reaction Reaction Phase (Temp/Press Monitoring) H2Fill->Reaction Exotherm Exotherm Detected? Reaction->Exotherm Cooling Emergency Cooling Jacket Full Flow Exotherm->Cooling Yes End Vent & N2 Purge Exotherm->End No Cooling->Reaction Stabilized

Critical Hazards Table
OperationHazardMitigation Strategy
Catalyst Handling Pd/C is pyrophoric when dry.Always handle as a water-wet paste (50%). Keep under N₂. Have Class D extinguisher ready.
Hydrogenation H₂ gas is explosive (LEL 4%).Continuous O₂ monitoring in suite. Ground all equipment to prevent static discharge. Burst discs on autoclaves.
LAH Quench H₂ evolution + Exotherm.Use Fieser workup (controlled stoichiometry). Maintain T < 10°C. Use reflux condenser during quench.

Analytical Specifications

To validate the process, the following specifications should be met at the final stage:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       6.80 (d, 1H, Ar-H), 6.45 (d, 1H, Ar-H), 6.35 (s, 1H, Ar-H).
      
    • 
       4.90 (t, 1H, OH).
      
    • 
       4.35 (d, 2H, CH₂OH).
      
    • 
       3.15 (t, 2H, N-CH₂).
      
    • 
       2.60 (t, 2H, Ar-CH₂).
      
    • 
       1.75 (m, 2H, CH₂).
      
  • HPLC Purity: >98.0% (a/a).

  • Residual Solvents: THF < 720 ppm, MeOH < 3000 ppm (ICH Q3C limits).

References

  • Zhou, Y.-G., et al. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society.[1][7] [Link]

  • Wang, D.-S., et al. (2011). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Ruthenium Catalysts. Chemical Reviews. [Link]

  • Sterling Pharma Solutions. (2023). De-risking hydrogenation: Establishing standard operating procedures.[1][8][9][Link]

  • Chandra, T., & Zebrowski, J. P. (2015). Hazards associated with laboratory scale hydrogenations.[8][9][10][11] ACS Chemical Health & Safety.[7] [Link]

  • Common Organic Chemistry. (2023). Reduction of Carboxylic Acids and Esters.[7][12][13][Link]

  • Anderson, N. G. (2012). Practical Process Research and Development, a Guide for Organic Chemists. Academic Press. (Standard text for Fieser workup and scale-up protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Hydrogenation of Quinoline-7-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic hydrogenation of quinoline-7-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental challenges, and optimize the yield of the target product, 7-methyl-decahydroquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of quinoline-7-methanol hydrogenation in drug development?

The hydrogenation of quinoline-7-methanol is a critical transformation aimed at producing 7-methyl-decahydroquinoline. This saturated heterocyclic scaffold is a valuable building block in medicinal chemistry due to its three-dimensional structure, which can lead to improved metabolic stability, and binding affinity to biological targets.

Q2: What are the expected products and major potential side products in this reaction?

The desired product is the fully saturated 7-methyl-decahydroquinoline. However, the reaction can yield several intermediates and side products, including partially hydrogenated species like 7-methyl-1,2,3,4-tetrahydroquinoline and 7-methyl-5,6,7,8-tetrahydroquinoline. A significant side reaction to consider is the hydrogenolysis of the benzylic C-O bond of the methanol group, which would result in the formation of 7-methyl-decahydroquinoline without the hydroxyl group.

Q3: Which catalysts are typically recommended for this transformation?

A range of heterogeneous catalysts can be employed, with the choice significantly impacting selectivity and yield. Noble metal catalysts such as Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are commonly used. Rhodium and Ruthenium-based catalysts are also effective.[1][2] For specific selectivities or to avoid certain side reactions, other catalysts like Nickel Phosphide (Ni₂P) or Cobalt-based systems can be considered.[1][3]

Q4: What are the key reaction parameters that I need to control?

The success of the hydrogenation is highly dependent on a fine balance of several parameters:

  • Hydrogen Pressure: Higher pressures generally increase the reaction rate but can also promote over-hydrogenation or undesirable side reactions.[4]

  • Temperature: Increased temperature can enhance the reaction rate but may also lead to catalyst deactivation or an increase in byproducts.[1]

  • Solvent: The choice of solvent (e.g., alcohols like ethanol or methanol, or aprotic solvents like THF) can influence catalyst activity and selectivity.[5][6]

  • Catalyst Loading: The amount of catalyst used will affect the reaction rate. An optimal loading should be determined experimentally.

  • Substrate Purity: Impurities in the starting material can act as catalyst poisons.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

A stalled reaction is a common issue that can often be resolved through a systematic evaluation of the reaction components and conditions.

A Problem: Low/No Conversion B Check Hydrogen Supply & Pressure A->B C Inspect Catalyst Activity B->C H₂ OK F Ensure leak-free system Verify H₂ source is not empty Increase H₂ pressure incrementally B->F Issue Found D Verify Reaction Conditions C->D Catalyst OK G Use a fresh batch of catalyst Increase catalyst loading (e.g., from 5% to 10% w/w) Ensure proper activation/pre-reduction if required C->G Issue Found E Assess Substrate/Solvent Purity D->E Conditions OK H Increase temperature in increments (e.g., 10-20°C) Increase reaction time Ensure adequate stirring/agitation D->H Issue Found I Test for catalyst poisons (S, N, halides) Use purified substrate and high-purity solvent E->I Issue Found

Caption: Troubleshooting workflow for low/no conversion.

  • Inactive Catalyst: Catalysts, especially those like Palladium on carbon, can be pyrophoric and lose activity if handled improperly in the air.[7] Always handle fresh catalysts under an inert atmosphere (e.g., nitrogen or argon). If catalyst deactivation is suspected, filter the reaction mixture and add a fresh batch of the catalyst.[4] Pearlmann's catalyst (Pd(OH)₂/C) is often more active than Pd/C and can be a suitable alternative.[5]

  • Catalyst Poisoning: The quinoline nitrogen itself or impurities in the starting material or solvent can act as catalyst poisons.[7][8] Common poisons include sulfur compounds (thiols, thioethers), halides, and other nitrogen-containing heterocycles.[7] If poisoning is suspected, purifying the starting material and using high-purity solvents is crucial. Analyzing the substrate for trace impurities using techniques like ICP-MS can help identify metallic poisons.[7]

  • Insufficiently Forcing Conditions: Some hydrogenations require higher temperatures and pressures to proceed at a reasonable rate.[4][5] If the reaction is sluggish, consider incrementally increasing the temperature or pressure. However, be aware that harsher conditions can also lead to an increase in side products.

Problem 2: Poor Selectivity - Formation of Intermediates or Byproducts

Achieving high selectivity for 7-methyl-decahydroquinoline requires careful control over the reaction to avoid the accumulation of partially hydrogenated intermediates or the formation of undesired byproducts.

sub Quinoline-7-methanol thq_py 7-Methyl-1,2,3,4- tetrahydroquinoline sub->thq_py Pyridine Ring Hydrogenation thq_bz 7-Methyl-5,6,7,8- tetrahydroquinoline sub->thq_bz Benzene Ring Hydrogenation hydrog 7-Methyl-decahydroquinoline (Hydrogenolysis Product) sub->hydrog Hydrogenolysis (C-O Cleavage) dhq 7-Methyl-decahydroquinoline (Desired Product) thq_py->dhq thq_bz->dhq

Caption: Hydrogenation pathways of quinoline-7-methanol.

  • Preventing Hydrogenolysis: The cleavage of the C-O bond in the 7-methanol group is a key concern. This side reaction is often promoted by acidic conditions and certain catalysts like Pd/C.[9]

    • Catalyst Choice: Consider using a less acidic catalyst support or a different metal. For instance, Rhodium or Ruthenium catalysts may show lower hydrogenolysis activity compared to Palladium.

    • Solvent and Additives: Running the reaction in a neutral or slightly basic medium can suppress hydrogenolysis. The addition of small amounts of a non-poisoning base may be beneficial.

    • Temperature Control: Lowering the reaction temperature can often reduce the rate of hydrogenolysis relative to the desired hydrogenation.

  • Avoiding Accumulation of Intermediates: If the reaction stalls at the tetrahydroquinoline stage, it may indicate catalyst deactivation by the partially hydrogenated product.

    • Increase Reaction Time/Temperature/Pressure: More forcing conditions may be required to drive the reaction to completion.

    • Catalyst Selection: Some catalysts are more effective at hydrogenating the second aromatic ring. For example, nickel phosphide catalysts have shown high efficacy in saturating quinolines to decahydroquinolines.[1]

Quantitative Data Summary

The choice of catalyst and reaction conditions has a profound impact on the outcome. The following table summarizes representative data from the literature for quinoline hydrogenation. Note that the optimal conditions for quinoline-7-methanol may vary.

CatalystSubstrateTemp (°C)Pressure (bar)SolventConversion (%)Selectivity (%)Reference
Pd/PZsQuinoline401.5-98.9>98.5 (for THQ)[1]
Ru/MontmorilloniteQuinoline14030Water>9998.1 (for DHQ)[1]
Co@SiO₂Quinoline10050Methanol>99>99 (for THQ)[10]
Al₂O₃–Pd–D/NiQuinoline1006Ethanol100>99 (for THQ)[11]
BaH₂Quinoline15050THF>99High (for THQ)[12]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation in a Parr Reactor

This protocol provides a general guideline for performing the hydrogenation of quinoline-7-methanol. Safety Warning: Hydrogenation reactions under pressure should be conducted with appropriate safety precautions, including the use of a blast shield.[13][14][15]

  • Catalyst Handling: In a fume hood, carefully weigh the desired amount of catalyst (e.g., 5-10 wt% of the substrate) and add it to the Parr reactor vessel. If using a pyrophoric catalyst like Pd/C, perform this step under a slow stream of nitrogen.[14]

  • System Setup: Add a stir bar to the vessel. Add the solvent (e.g., ethanol) down the side of the vessel to wet the catalyst without creating dust.[14]

  • Substrate Addition: Dissolve the quinoline-7-methanol in the reaction solvent and add it to the vessel. The total liquid volume should not exceed half the volume of the reactor.[15]

  • Assembly and Purging: Securely assemble the Parr reactor. Purge the system by pressurizing with nitrogen (or argon) and then venting. Repeat this cycle 3-5 times. Then, purge with hydrogen gas in the same manner to remove all air.[13]

  • Reaction Execution: Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar). Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. Alternatively, aliquots can be carefully taken (after cooling and depressurizing the reactor) for analysis by GC-MS or TLC.[13]

  • Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature, and carefully vent the excess hydrogen. Purge the system with nitrogen. The catalyst can be removed by filtration through a pad of Celite. The filtrate can then be concentrated and purified.

Protocol 2: Reaction Monitoring by GC-MS
  • Sample Preparation: Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture. Dilute the sample with a suitable solvent (e.g., ethyl acetate or methanol) to an approximate concentration of 10 µg/mL.[16][17] If the catalyst is present, filter the sample through a syringe filter.

  • GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. Use a standard non-polar column (e.g., DB-5 or equivalent).[10]

  • Method Parameters: A typical temperature program could be: initial temperature of 50°C, ramp to 300°C at 10-20°C/min.[10]

  • Data Interpretation: Identify the peaks for the starting material, intermediates, and the final product based on their retention times and mass spectra. Quantify the relative peak areas to determine the conversion and selectivity.

References

  • Mild hydrogenation of quinoline: 1. Role of reaction parameters. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Supporting Information One-pot dual catalysis for the hydrogenation of heteroarenes and arenes. (n.d.). The Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

  • Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. (2016). The Chemical Record, 16(5), 2697-2711. [Link]

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? (2015, July 2). Reddit. Retrieved February 20, 2026, from [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks. (2010, January 25). Curly Arrow. Retrieved February 20, 2026, from [Link]

  • Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. (2021). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. (2025). Catalysis Science & Technology. [Link]

  • Solving Issues with Heterogeneous Catalytic Hydrogenation. (n.d.). Organic Chemistry Resources Worldwide. Retrieved February 20, 2026, from [Link]

  • Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (2025). ACS Omega. [Link]

  • Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. (2025). MDPI. [Link]

  • Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Boosted Electrocatalytic Hydrogenation of Quinoline over an Electroreconstructed Cobalt Transition Metal-Based Catalyst. (2026). ACS Applied Materials & Interfaces. [Link]

  • Simple s-block metal hydrides for selective hydrogenation of quinoline compounds. (2020). Nature Communications, 11(1), 5851. [Link]

  • Hydrogenation troubleshooting. (2023, February 17). Reddit. Retrieved February 20, 2026, from [Link]

  • Catalytic Performance of Pd Deposited on Various Carriers in Hydrogenation of Quinoline. (2025). Journal of Organic and Pharmaceutical Chemistry, 23(2), 23-28.
  • Activity of the catalysts for the hydrogenation of quinoline. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Reaction pathway of benzyl alcohol hydrogenolysis. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Catalytic Properties of Pd Deposited on Polyaniline in the Hydrogenation of Quinoline. (2024). Catalysts, 14(8), 649. [Link]

  • (PDF) Catalytic Performance of Pd Deposited on Various Carriers in Hydrogenation of Quinoline. (2026). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Asymmetric Reduction of Quinolines: A Competition between Enantioselective Transfer Hydrogenation and Racemic Borane Catalysis. (2023). The Journal of Organic Chemistry. [Link]

  • Parr Hydrogenation Apparatus Safety procedure. (2022, March 20). University of Rochester. Retrieved February 20, 2026, from [Link]

  • Spiro‐Bicyclic Bisborane Catalysts for Metal‐Free Chemoselective and Enantioselective Hydrogenation of Quinolines. (2014). Angewandte Chemie International Edition, 53(44), 11913-11917. [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland. Retrieved February 20, 2026, from [Link]

  • SOP: PARR HYDROGENATION APPARATUS. (n.d.). University of Cape Town. Retrieved February 20, 2026, from [Link]

  • An efficient catalytic system for the hydrogenation of quinolines. (2007). Catalysis Communications, 8(11), 1739-1742. [Link]

  • The synthesis of key decahydroquinoline intermediate 12. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Screening of hydrogenation conditions in the Parr reactor. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. (2020). Letters in Organic Chemistry, 17(11), 856-862. [Link]

  • Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. (2022). Nature Communications, 13(1), 1-10. [Link]

  • Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. (2025). Angewandte Chemie International Edition. [Link]

  • Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. (2021). Molecules, 26(24), 7529. [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2013). Brieflands. Retrieved February 20, 2026, from [Link]

  • Total synthesis of decahydroquinoline poison frog alkaloids ent-cis-195a and cis-211a. (2021). U-Toyama Repository. Retrieved February 20, 2026, from [Link]

  • Aromatic Alcohols as Model Molecules for Studying Hydrogenolysis Reactions Promoted by Palladium Catalysts. (n.d.). IRIS. Retrieved February 20, 2026, from [Link]

  • Chemoselective hydrogenation of quinolines and other N-heterocycles. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Scheme 3. Hydrogenation of alkenes, alkynes, and quinolines and... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Chemoselective benzyl group hydrogenolysis in the presence of a quinoline fragment. (2019, October 15). ResearchGate. Retrieved February 20, 2026, from [Link]

  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. (2012). Journal of the American Chemical Society, 134(40), 16536-16539. [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. (2021). Catalysts, 11(9), 1078. [Link]

  • Atroposelective Synthesis of 2‐(Quinolin‐8‐yl)benzyl Alcohols by Biocatalytic Dynamic Kinetic Resolutions. (2024). Advanced Synthesis & Catalysis. [Link]

  • Hydrogenation Reactions | Safe Reaction Monitoring & Control. (n.d.). Mettler Toledo. Retrieved February 20, 2026, from [Link]

  • Dehydrogenation of benzyl alcohol with N2O as the hydrogen acceptor catalyzed by the rhodium(i) carbene complex: insights from quantum chemistry calculations. (2019). Dalton Transactions, 48(21), 7249-7258. [Link]

Sources

resolving solubility issues of tetrahydroquinoline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tetrahydroquinoline Intermediates

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling tetrahydroquinoline (THQ) intermediates. THQs are a vital scaffold in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] However, their journey from synthesis to biological assay is often hampered by a significant, practical challenge: poor solubility. This guide provides in-depth, experience-based answers and troubleshooting protocols to address the common solubility issues encountered in the lab.

Frequently Asked Questions (FAQs)

This section is designed to provide direct answers to the most common questions we receive. The questions are categorized to help you quickly find the information you need.

Category 1: Understanding the Core Problem

Q1: Why are my tetrahydroquinoline intermediates so difficult to dissolve, especially in aqueous buffers?

A: The solubility challenge with THQ intermediates stems from a combination of their fundamental physicochemical properties.

  • Predominantly Hydrophobic Structure: The core of a THQ is a fused bicyclic system, which is rigid, planar, and rich in carbon-hydrogen bonds. This makes the molecule inherently lipophilic (hydrophobic), meaning it prefers non-polar environments over water. The parent 1,2,3,4-tetrahydroquinoline has a LogP of approximately 2.3, indicating its preference for an organic phase over an aqueous one.[3]

  • Strong Crystal Lattice Energy: Many THQ intermediates are crystalline solids. The molecules in the crystal are packed in a highly ordered, stable arrangement held together by strong intermolecular forces. For the compound to dissolve, the solvent molecules must provide enough energy to overcome this crystal lattice energy. Poorly soluble compounds often have high melting points, which is an indirect indicator of strong lattice forces that resist dissolution.[4]

  • Weak Basicity: The nitrogen atom in the tetrahydro- part of the ring system is a weak base. The predicted pKa of 1,2,3,4-tetrahydroquinoline is around 5.09.[5][6][7] This means that at a neutral pH of 7.4 (typical for biological assays), the molecule is almost entirely in its neutral, un-ionized, and less soluble form. It requires a significantly acidic environment to become protonated and thus more water-soluble.[8][9]

Q2: I've noticed my THQ analogue is less soluble than the parent scaffold. Why would that be?

A: Substituents added to the parent THQ scaffold during synthesis play a critical role in modifying its properties. While some groups can enhance solubility (e.g., morpholine), others can drastically reduce it.[1]

  • Increased Lipophilicity: Adding bulky, non-polar groups (like benzyl, tert-butyl, or additional aromatic rings) increases the overall hydrophobicity of the molecule, making it even less compatible with aqueous media.

  • Hydrogen Bonding: Functional groups like amides or ureas can form strong intermolecular hydrogen bonds with each other in the solid state, increasing the crystal lattice energy and making the compound harder to dissolve.

  • Molecular Symmetry: Highly symmetrical molecules can pack more efficiently into a crystal lattice, leading to stronger intermolecular forces and lower solubility compared to less symmetrical isomers.

Category 2: Initial Troubleshooting & Solvent Selection

Q3: My compound won't dissolve in my aqueous assay buffer. What is the first thing I should try?

A: The first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. Direct dissolution in aqueous buffer is rarely successful for this class of compounds.

  • Start with Dimethyl Sulfoxide (DMSO): DMSO is the universal starting solvent in early-stage drug discovery for good reason. It is a powerful, aprotic, and water-miscible solvent capable of dissolving a wide range of organic compounds, including many challenging THQ intermediates.[10] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.

  • Serial Dilution: Once you have a clear stock solution, you can perform serial dilutions into your aqueous buffer. It is crucial to ensure vigorous mixing (vortexing) immediately upon adding the DMSO stock to the buffer. This rapid dispersion helps prevent the compound from precipitating out due to "solvent shock".[11]

  • Control the Final Solvent Concentration: Keep the final concentration of the organic solvent in your assay as low as possible, typically ≤1% DMSO, to avoid artifacts or toxicity in biological systems.[12]

Q4: DMSO isn't working for my compound, or I need an alternative. What other organic solvents should I consider for stock solutions?

A: While DMSO is the first choice, other solvents can be effective, depending on your compound's specific structure and the requirements of your downstream application.

SolventClassKey Characteristics & Considerations
Dimethylformamide (DMF) Aprotic, PolarSimilar dissolving power to DMSO. A common alternative.
N-Methyl-2-pyrrolidone (NMP) Aprotic, PolarExcellent solubilizing power, sometimes superior to DMSO for certain heterocycles.[10]
Ethanol / Methanol Protic, PolarGood for less lipophilic THQs. Can be less aggressive than DMSO/DMF. Often used in co-solvent systems.[13]
Dichloromethane (DCM) / Tetrahydrofuran (THF) Aprotic, Moderate PolarityPrimarily used for chemical synthesis workups and purification. Generally not used for creating stock solutions for biological assays due to high volatility and cell toxicity.[13]

Table 1: Common Organic Solvents for THQ Intermediates.

Important: Always use high-purity, anhydrous solvents to prepare stock solutions, as water can significantly reduce the solubility of hydrophobic compounds in organic solvents.

Category 3: Advanced Solubilization Strategies

Q5: I can make a DMSO stock, but the compound precipitates when I dilute it into my pH 7.4 buffer. What's happening and how can I fix it?

A: This is a classic case of pH-dependent solubility. Your THQ, being a weak base, is soluble in its protonated (charged) state but precipitates in its neutral (uncharged) state at pH 7.4.[8][14][15]

  • The Causality: At acidic pH (well below the pKa of ~5), the secondary amine on the THQ ring is protonated (-NH₂⁺-), forming a salt-like, charged species that is readily solvated by water. As you dilute this into a buffer at pH 7.4, the environment becomes basic relative to the compound's pKa. The proton is removed, returning the amine to its neutral (-NH-) form, which is much less water-soluble and crashes out of solution.[16]

  • The Solution: pH Adjustment. The most effective strategy is to lower the pH of your final solution.

    • First, try preparing your buffer at a lower pH, such as pH 6.0 or 5.0, if your assay can tolerate it.

    • Alternatively, you can prepare a highly concentrated "acidified stock." Dissolve your compound in 100% DMSO, then add a small molar excess of a strong acid like HCl. This pre-forms the more soluble hydrochloride salt. When you dilute this stock into your buffer, the solubility is often kinetically improved, though it may still precipitate over time.

Q6: pH adjustment isn't an option for my cell-based assay. What other formulation strategies can I use?

A: When pH modification is not feasible, you must turn to more advanced formulation techniques. These methods aim to keep the drug in a high-energy, soluble state or encapsulate it in a carrier system.

  • Use of Co-solvents: Adding a small amount of a water-miscible organic solvent (a co-solvent) to the final aqueous buffer can increase the solubility of your THQ intermediate.[17][18] Co-solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) work by reducing the overall polarity of the water, making it a more favorable environment for the hydrophobic compound.[17][19] Start by evaluating final concentrations of 1-5% co-solvent in your buffer.

  • Amorphous Solid Dispersions (ASDs): This is a powerful technique used in pharmaceutical development.[20] It involves dissolving the crystalline API along with a polymer (like Kollidon® VA64 or PVP) in a common solvent and then rapidly removing the solvent (e.g., by spray drying).[21] This traps the API in a high-energy, amorphous (non-crystalline) state within the polymer matrix, which can dramatically increase its aqueous solubility and dissolution rate.[22]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[23] They can encapsulate the hydrophobic THQ molecule within their core, forming an inclusion complex where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common choice for this application.[10]

Troubleshooting Workflows & Protocols

Logical Troubleshooting Flow for a Precipitated Compound

When faced with an insoluble compound, a systematic approach is key. The following diagram outlines a decision-making workflow to diagnose and solve the problem.

G cluster_0 Phase 1: Initial Observation & Stock Preparation cluster_1 Phase 2: Dilution & Formulation Strategy A Compound Precipitates in Aqueous Buffer B Prepare 10-50 mM Stock in 100% Anhydrous DMSO A->B C Does it fully dissolve in DMSO? B->C D Try Alternative Solvents: NMP, DMF, or Ethanol C->D No E Stock Solution Achieved C->E Yes D->C F Dilute DMSO Stock into Assay Buffer (pH 7.4) E->F G Does it precipitate upon dilution? F->G H Success! Proceed with Assay (Keep DMSO <1%) G->H No I pH-Dependent Insolubility Likely. Can Assay pH be Lowered? G->I Yes J Adjust Buffer to pH 5-6. Re-test Dilution. I->J Yes K Explore Advanced Options: 1. Co-solvents (PEG, EtOH) 2. Cyclodextrin Complexation 3. Solid Dispersion I->K No J->G

Caption: A step-by-step workflow for troubleshooting THQ solubility.

Protocol: High-Throughput Kinetic Solubility Screening

This protocol allows you to quickly assess the kinetic solubility of your THQ intermediate in a specific buffer, which is crucial before running larger experiments. Kinetic solubility measures how much of a compound, added from a DMSO stock, can remain in an aqueous solution under specific conditions (e.g., time, temperature).[12][24] This is often measured by nephelometry (light scattering) or turbidimetry, where an increase in signal indicates precipitation.[25][26]

Materials:

  • Test THQ intermediate(s)

  • 10 mM stock solution of each THQ in 100% DMSO

  • Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Clear 96-well or 384-well microplate

  • Plate reader with nephelometry or absorbance (turbidity) capability

  • Multichannel pipette

Procedure:

  • Prepare Compound Plate: In a microplate, create a serial dilution of your 10 mM DMSO stock. For example, perform a 2-fold serial dilution across 10 wells to generate a concentration range from 10 mM down to ~20 µM.

  • Dispense into Assay Plate: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration from the compound plate into the corresponding wells of a fresh assay plate.

  • Initiate Precipitation: Using a multichannel pipette, rapidly add a larger volume (e.g., 98 µL) of your pre-warmed (e.g., 25°C) assay buffer to each well. This brings the final volume to 100 µL and the final DMSO concentration to 2%. Mix immediately by pipetting up and down or by shaking the plate.

  • Incubate: Let the plate incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours.[27]

  • Measure: Read the plate on a nephelometer or measure the absorbance at a high wavelength (e.g., 620 nm) where the compound does not absorb light. The signal in this case is due to light scattering by precipitated particles.

  • Data Analysis: Plot the nephelometry/turbidity signal against the compound concentration. The kinetic solubility limit is the concentration at which the signal begins to sharply increase, indicating the onset of precipitation.[25]

ParameterRecommended SettingRationale
Stock Solvent 100% DMSOMaximizes initial dissolution of the compound.[10]
Final Solvent Conc. 1-2%Balances solubility enhancement with minimizing solvent effects on the assay.[12]
Buffer Target Assay Buffer (e.g., PBS pH 7.4)Ensures the solubility data is relevant to the final experimental conditions.
Incubation Time 1-2 hoursAllows time for precipitation to reach a detectable equilibrium.[27]
Detection Method Nephelometry/TurbidimetryProvides a rapid, direct measurement of precipitation (insoluble particles).[25][26]

Table 2: Key Parameters for Kinetic Solubility Assay.

Visualizing pH-Dependent Solubility

The following diagram illustrates why a basic compound like a THQ is soluble at low pH but not at neutral pH.

G cluster_low_ph Low pH Environment (e.g., pH 2) cluster_neutral_ph Neutral pH Environment (e.g., pH 7.4) Low_pH H⁺ ions abundant THQ_Neutral_Low Neutral THQ (R-NH-R') Poorly Soluble Low_pH->THQ_Neutral_Low Protonates the amine THQ_Protonated Protonated THQ (R-NH₂⁺-R') Water Soluble THQ_Neutral_Low->THQ_Protonated Forms soluble salt Equilibrium Equilibrium Shift THQ_Protonated->Equilibrium Neutral_pH H⁺ ions scarce THQ_Protonated_High Protonated THQ (R-NH₂⁺-R') Neutral_pH->THQ_Protonated_High Removes H⁺ THQ_Neutral_High Neutral THQ (R-NH-R') Precipitates THQ_Protonated_High->THQ_Neutral_High Deprotonated by buffer Equilibrium->THQ_Neutral_Low pKa ~ 5

Sources

THQ Synthesis Support Hub: Minimizing Side Reactions in Tetrahydroquinoline Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Scientist Subject: Troubleshooting C(sp³)-H Functionalization & Oxidation Control

Introduction: The Reactivity Paradox

Tetrahydroquinoline (THQ) is a privileged scaffold in drug discovery, but its functionalization is plagued by a fundamental reactivity paradox: the nitrogen lone pair activates the ring for functionalization but simultaneously lowers the oxidation potential, making the substrate prone to aromatization (over-oxidation) and regiochemical scrambling .

This guide addresses the three critical failure modes in THQ functionalization:

  • Over-Oxidation: Unwanted conversion to Quinoline.

  • Regio-Scrambling: C2 vs. C5 vs. C8 selectivity.

  • N-Center Interference: Competitive N-alkylation/oxidation.

Module 1: Controlling Oxidation State (The Aromatization Trap)

Context: The most common route to functionalize the C2 (alpha) position is Cross-Dehydrogenative Coupling (CDC) . This proceeds via an iminium ion intermediate.[1] The Issue: The iminium ion is susceptible to further oxidation, leading to the thermodynamically stable (but often unwanted) aromatic quinoline.

Troubleshooting Guide: Preventing Aromatization
ParameterRecommendationMechanistic Rationale
Oxidant Choice Switch to Photoredox (Ir/Ru) or DDQ (Stoichiometric) Strong mineral oxidants (KMnO₄, excess TBHP) drive the reaction to thermodynamic aromaticity. Photoredox catalysts (e.g., fac-Ir(ppy)₃) allow precise 1e⁻ oxidation control.
Nucleophile Loading High Excess (3–5 equiv.) Kinetic trapping of the iminium ion is essential. If the nucleophile is slow or dilute, the iminium ion waits and eventually oxidizes.
Solvent System Degassed Solvents Dissolved O₂ can act as a co-oxidant, pushing the equilibrium toward the aromatic species via peroxide intermediates.
Stop Condition Monitor via UV-Vis/TLC Quinolines often fluoresce or show distinct UV shifts compared to THQs. Stop immediately upon detection of the aromatic signal.
Visualizing the Bifurcation Pathway

The following diagram illustrates the critical decision point where the reaction diverges between the desired C2-functionalization and the unwanted aromatization.

THQ_Oxidation_Pathways THQ Tetrahydroquinoline (Substrate) Radical Amino Radical Cation (Intermediate) THQ->Radical -1e⁻ (SET) Iminium Iminium Ion (Electrophile) Radical->Iminium -1H• (HAT) Product C2-Functionalized THQ (Desired) Iminium->Product + Nucleophile (Kinetic Trap) Quinoline Quinoline (Unwanted Aromatic) Iminium->Quinoline Over-Oxidation (-2H)

Figure 1: Mechanistic bifurcation in CDC reactions. High nucleophile concentration favors the green path; excess oxidant favors the red path.

Module 2: Regiocontrol (Precision C-H Activation)

Context: Transition-metal catalyzed C-H activation (e.g., Ru, Rh, Pd) can target distal positions (C5 or C8). The Issue: Without specific directing groups, the reaction defaults to the most electron-rich or sterically accessible position, leading to isomeric mixtures.

Decision Matrix: Selecting the Right Directing Group (DG)
Desired PositionRecommended StrategyKey Reagents/ConditionsReference
C8 (Distal) N-Pyrimidyl / N-Piv Ru(II) catalysis (e.g., [RuCl₂(p-cymene)]₂). The N-DG coordinates the metal to form a 5- or 6-membered metallacycle.[Chen et al., 2018]
C5 (Remote) Radical C-H Activation Photoredox or Cu-catalysis.[2] C5 is electronically activated for radical attack (para to Nitrogen).[Li et al., 2021]
C2 (Alpha) N-Oxide Activation Activate as N-oxide, then treat with nucleophile (Boekelheide rearrangement variant).[Vaghoo et al., 2021]
Protocol: Ru(II)-Catalyzed C8-Hydroxylation[7][8][9]

Objective: Selective installation of -OH at C8 without touching C5.

  • Substrate Prep: Install N-(2-pyrimidyl) directing group on the THQ nitrogen.

  • Reaction Mix:

    • Substrate (0.2 mmol)

    • [RuCl₂(p-cymene)]₂ (5 mol%)

    • Oxidant: K₂S₂O₈ (2.0 equiv) — Note: Use persulfate, not O₂, to avoid background aromatization.

    • Solvent: DCE/H₂O (1:1).

  • Execution: Seal tube, heat to 100°C for 12h.

  • Workup: Remove DG via hydrolysis (NaOH/EtOH) if required.

Module 3: N-Center Management (Avoiding N-Alkylation)

Context: The Nitrogen atom is a better nucleophile than the Carbon ring. The Issue: When attempting Friedel-Crafts or alkylation type reactions, the electrophile attacks the Nitrogen first.

FAQ: N-Protection Strategies

Q: Can I use a Boc group for C-H activation? A: Use with caution. Boc groups are bulky and can sterically hinder C2 functionalization. For C8 activation, they are often too labile under the high temperatures required for Ru-catalysis.

  • Better Alternative: Use a Pivaloyl (Piv) or Acetyl (Ac) group. These are robust enough to survive oxidative conditions but small enough to allow ortho-metalation.

Q: How do I prevent N-oxide formation during oxidation? A: N-oxide formation competes with C-H oxidation.

  • Solution: Use Lewis Acid complexation . Pre-complex the THQ with BF₃·OEt₂ or Zn(OTf)₂. This ties up the N-lone pair, forcing the oxidant to react with the C-H bond (via HAT) rather than the Nitrogen.

Module 4: Troubleshooting Flowchart

Use this logic flow to diagnose your current experimental failure.

Troubleshooting_Flow Start Identify Major Side Product Q1 Is it the Quinoline (Aromatic)? Start->Q1 Sol1 Reduce Oxidant Strength Increase Nucleophile Conc. Q1->Sol1 Yes Q2 Is it the Wrong Regioisomer? Q1->Q2 No Sol2 Check Directing Group Switch Metal (Ru vs Cu) Q2->Sol2 Yes Q3 Is it N-Alkylated? Q2->Q3 No Sol3 Install N-Piv or N-Pyrimidyl Pre-complex with Lewis Acid Q3->Sol3 Yes

Figure 2: Diagnostic logic for THQ functionalization failures.

References

  • Li, C.-J. (2009). "Cross-Dehydrogenative Coupling (CDC): Exploring C–C Bond Formations beyond Functional Group Transformations." Accounts of Chemical Research. Link

  • Chen, C., et al. (2018).[3] "Ruthenium(II)-Catalyzed Regioselective C-8 Hydroxylation of 1,2,3,4-Tetrahydroquinolines." Organic Letters. Link

  • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). "Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity." Science. Link

  • Vaghoo, H., et al. (2021). "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Molecules. Link

  • Doyle, A. G., et al. (2016). "Oxidative Functionalization of Amines." Chemical Reviews. Link

Sources

Technical Support Center: Stability of (1,2,3,4-Tetrahydroquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: THQ-7-MeOH-STAB
Status: Active / Technical Advisory
Priority: High (Risk of Irreversible Sample Loss)

Executive Summary

You are likely encountering stability issues with (1,2,3,4-Tetrahydroquinolin-7-yl)methanol due to a fundamental chemical conflict within the molecule. This compound contains two reactive centers that become incompatible under acidic conditions:

  • Electron-Rich Aromatic Core: The tetrahydroquinoline (THQ) nitrogen donates electron density into the benzene ring, making it a potent nucleophile.

  • Labile Benzylic Alcohol (C7): In the presence of acid, the C7-hydroxyl group protonates and leaves as water, generating a reactive electrophilic carbocation.

The Result: Acidic conditions trigger a Friedel-Crafts-type self-alkylation , where the benzylic position of one molecule attacks the electron-rich ring of another, leading to dimerization and polymerization. This guide provides the mechanistic insight and protocols to prevent this degradation.

Module 1: The Degradation Mechanism (The "Why")

Understanding the failure mode is the first step to prevention. The degradation is not oxidative (initially); it is a cation-mediated oligomerization.

Pathway Analysis

When exposed to Brønsted acids (HCl, TFA,


) or even weak acidic buffers over time:
  • N-Protonation (Fast): The basic amine (

    
     Nitrogen) protonates first. This is reversible and aids solubility.
    
  • O-Protonation (Equilibrium): The benzylic -OH protonates.

  • Carbocation Formation (Rate Limiting): Water leaves, forming a resonance-stabilized benzylic carbocation at C7.

  • Dimerization: This carbocation is an electrophile. It attacks the C6 or C8 position (ortho/para to the nitrogen donor) of a neighboring molecule.

degradation_pathway Start (1,2,3,4-THQ-7-yl)methanol (Stable Solid) Start->Start N-Protonation (Reversible) Acid Acidic Solvent (H+) Start->Acid Dissolution Cation Benzylic Carbocation (Highly Electrophilic) Acid->Cation -H2O (Dehydration) Dimer C7-C6/C8 Linked Dimer (Irreversible) Cation->Dimer Attacks Nucleophilic THQ Ring Polymer Insoluble Oligomers (Black Tar) Dimer->Polymer Chain Propagation

Figure 1: Acid-catalyzed self-alkylation pathway. Note that while N-protonation (green loop) improves solubility, it does not prevent the O-protonation that leads to the red "danger zone" of carbocation formation.

Module 2: Troubleshooting & FAQs

Q1: My sample turned pink/brown in acidic LCMS mobile phase. Is it oxidized?

Answer: While THQs are air-sensitive (oxidizing to quinolines), rapid discoloration in acid is often due to polymerization (formation of conjugated oligomers) rather than simple oxidation.

  • Diagnostic: If the mass spectrum shows peaks at

    
     (Dimer) or higher mass envelopes, it is polymerization.
    
  • Correction: Switch to a neutral or basic mobile phase (Ammonium Bicarbonate, pH 7.5) for analysis. If acid is required, keep the autosampler at 4°C and analyze immediately.

Q2: Can I use HCl to make a salt for better storage?

Answer: Proceed with extreme caution. While the hydrochloride salt of the amine is desirable, excess HCl trapped in the lattice can dehydrate the alcohol in the solid state over time, especially if moisture is present.

  • Better Alternative: Store as the free base under Argon at -20°C. If a salt is strictly necessary, use a non-nucleophilic, weaker acid like Fumaric acid, or ensure stoichiometric precision with HCl (1.0 eq) and lyophilize immediately.

Q3: How do I work up a reaction containing this intermediate if I can't use acid?

Answer: Avoid standard acidic washes (1N HCl).

  • Protocol: Quench reactions with Saturated

    
     (mildly acidic but usually safe) or Water. Extract into EtOAc or DCM. Wash with Brine. Dry over 
    
    
    
    (avoid
    
    
    if it is slightly acidic/Lewis acidic).

Module 3: Experimental Protocols

Protocol A: Safe Solubility & Handling

Use this decision tree to select the correct solvent system for your application.

solvent_decision Start Handling (1,2,3,4-THQ-7-yl)methanol Goal What is your goal? Start->Goal LCMS LCMS / HPLC Goal->LCMS NMR NMR Analysis Goal->NMR Reaction Next Step Synthesis Goal->Reaction LCMS_Advice Use High pH Buffer (10mM NH4HCO3) Avoid 0.1% Formic Acid LCMS->LCMS_Advice NMR_Solvent DMSO-d6 or CD3OD (Avoid CDCl3 - often acidic) NMR->NMR_Solvent React_Solvent DCM, THF, or Toluene Reaction->React_Solvent NMR_Fix Filter CDCl3 through Basic Alumina if necessary NMR_Solvent->NMR_Fix React_Warn Avoid Lewis Acids (BF3, AlCl3) unless OH is protected React_Solvent->React_Warn

Figure 2: Solvent selection guide to minimize degradation risks.

Protocol B: Stability Validation (Self-Validating Experiment)

Before committing valuable material to a reaction, perform this "Stress Test" to determine the safe handling window.

  • Preparation: Prepare a 1 mg/mL solution in MeOH (Control).

  • Stress: Prepare a 1 mg/mL solution in MeOH + 1% Acetic Acid (Test A) and MeOH + 0.1% TFA (Test B).

  • Monitoring: Inject all three onto HPLC (Neutral method) at T=0, T=1h, and T=4h.

  • Interpretation:

    • Stable: Area % of parent peak remains >98%.

    • Degradation: Appearance of a peak at RRT ~1.2-1.5 (Dimer) or broad hump (Polymer).

    • Note: If Test B degrades but Test A is stable, you can safely use weak acids for workups.

Protocol C: Rescue of Acidified Material

If you have accidentally acidified the compound (e.g., during an acidic workup) and observe gumming or oiling out:

  • Immediate Dilution: Add a large excess of cold EtOAc or DCM.

  • Neutralization: Wash immediately with cold Saturated

    
    . Do not wait for layers to separate perfectly; speed is key to stopping the cation formation.
    
  • Filtration: If solids (polymers) have formed, filter them out before phase separation to prevent emulsion.

Technical Data Summary

ParameterSpecification/Behavior
Molecular Weight 163.22 g/mol
Reactive Moieties Secondary Amine (Basic), Benzylic Alcohol (Acid-Labile)
Major Impurity Risk Dimerization (m/z ~309.4), Oxidation to Quinoline
Preferred Storage -20°C, Inert Gas, Dark. Free base preferred over salt.
Compatible Solvents MeOH, EtOH, DMSO, DCM, THF, EtOAc
Incompatible Solvents Acetone (forms aminals), Acidic Water (dehydration)

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Katritzky, A. R., et al. (2010). Synthesis of tetrahydroquinolines. Chemical Reviews, 110(6). (Provides context on the electron-rich nature of the THQ ring).

  • Nammalwar, B., & Bunce, R. (2013).[1] Recent Syntheses of 1,2,3,4-Tetrahydroquinolines. Molecules, 19, 204–232.[1] (Discusses stability and handling of THQ derivatives).

  • PubChem Compound Summary. (2025). 1,2,3,4-Tetrahydroisoquinolin-7-ol (Structural analog for reactivity comparison).

Disclaimer: This guide represents best practices based on structural reactivity analysis. Always perform a small-scale stability test (Protocol B) before scaling up.[2]

Sources

Validation & Comparative

Technical Assessment: 1H NMR Characterization of (1,2,3,4-Tetrahydroquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

(1,2,3,4-Tetrahydroquinolin-7-yl)methanol (CAS: 153857-41-1) is a critical bicyclic intermediate used in the synthesis of peptidomimetics and arginine analogs. Its structural integrity is defined by the saturation of the nitrogen-containing ring (positions 1-4) and the specific regiochemistry of the hydroxymethyl substituent at position 7.

This guide provides a comparative technical analysis of the 1H NMR spectrum of the 7-isomer against its most common structural alternatives: the 6-regioisomer and the aromatic quinoline precursor .

Core Structural Features[1][2][3][4]
  • Aliphatic Region: Three distinct methylene signals (C2, C3, C4) and the hydroxymethyl substituent.

  • Aromatic Region: A specific 1,2,4-substitution pattern on the benzene ring.

  • Electronic Environment: The electron-donating nitrogen (N1) significantly shields the ortho-position (H8) and para-position (H6), creating a diagnostic shielding pattern distinct from the 6-isomer.

Experimental Protocol (Standardized)

To ensure reproducibility and accurate differentiation from isomers, the following protocol is recommended.

Methodological Workflow

NMR_Workflow Sample Sample Preparation 10-15 mg Solvent Solvent Selection DMSO-d6 (Preferred) Sample->Solvent Dissolution Acquisition Acquisition >400 MHz, 16-32 Scans Solvent->Acquisition Lock & Shim Processing Processing LB=0.3Hz, Phase Corr. Acquisition->Processing FFT Analysis Analysis Coupling Constants (J) Processing->Analysis Integration

Figure 1: Standardized workflow for structural validation of tetrahydroquinoline derivatives.

Solvent Justification
  • DMSO-d6 (Recommended): Facilitates the observation of the exchangeable OH and NH protons. The OH proton typically appears as a triplet (coupled to CH2) or broad singlet, confirming the alcohol functionality. It also prevents the overlap of the N-H signal with aromatic protons.

  • CDCl3: Acceptable, but often leads to broadening of the NH/OH signals and potential overlap of the H-2 triplet with the hydroxymethyl signal depending on concentration.

Spectral Analysis & Data Interpretation

Predicted Chemical Shifts (DMSO-d6)

The following table outlines the expected shifts for the target molecule. Note that positions 8 and 6 are shielded by the nitrogen lone pair resonance.

PositionProton TypeShift (δ ppm)MultiplicityCoupling (J Hz)Diagnostic Value
H-8 Aromatic6.35 - 6.50 Singlet (br)

Critical: Upfield due to ortho-N effect.
H-6 Aromatic6.25 - 6.40 dd

Shielded (para to N).
H-5 Aromatic6.80 - 6.95 Doublet

Downfield (meta to N).
CH₂-OH Benzylic4.30 - 4.45 Doublet/Singlet

(if OH couples)
Confirms oxidation state.
OH Hydroxyl4.80 - 5.10 Triplet/Broad-Disappears with D₂O shake.
H-2 Aliphatic3.10 - 3.25 Triplet

Adjacent to Nitrogen.
H-4 Aliphatic2.60 - 2.75 Triplet

Benzylic position.
H-3 Aliphatic1.70 - 1.85 Multiplet-Bridge methylene.
NH Amine5.40 - 5.80 Broad-Exchangeable.
Comparative Performance: Target vs. Alternatives

The primary challenge in synthesizing this compound is distinguishing it from the 6-isomer (a common regioisomer) and the aromatic precursor (Quinoline-7-methanol).

Comparison 1: 7-Isomer vs. 6-Isomer

The differentiation relies on the coupling pattern and the chemical shift of the isolated singlet .

  • 7-Isomer (Target):

    • Singlet (H-8): Located at position 8 (ortho to Nitrogen).

    • Shift: Upfield (~6.4 ppm) .

    • Logic: The nitrogen lone pair donates electron density into the ring, heavily shielding the ortho position (H-8).

  • 6-Isomer (Alternative):

    • Singlet (H-5): Located at position 5 (meta to Nitrogen).

    • Shift: Downfield (~6.9 - 7.1 ppm) .

    • Logic: Position 5 is not conjugated with the nitrogen lone pair in the same direct manner as position 8, resulting in a standard aromatic shift.

Comparison 2: Target vs. Quinoline Precursor

Monitoring the reduction of Quinoline-7-methanol to the tetrahydro- form.

  • Quinoline Precursor:

    • Aromatic Region: Signals spread from 7.2 to 8.9 ppm.

    • Aliphatic Region: Empty (except for CH2OH).

  • Target (THQ):

    • Aromatic Region: Upfield shift (6.3 - 6.9 ppm) due to loss of full aromaticity and increased electron density from the amine.

    • Aliphatic Region: Appearance of characteristic multiplets at 1.8, 2.7, and 3.2 ppm.

Decision Logic for Structural Confirmation

Use the following logic tree to validate the identity of your synthesized product.

Decision_Tree Start Analyze Aromatic Region (6.0 - 7.5 ppm) Check_Singlet Identify Isolated Singlet Start->Check_Singlet Check_Aliphatic Check 1.7-3.3 ppm Region Start->Check_Aliphatic No multiplets? Singlet_Upfield Singlet is Upfield (< 6.6 ppm) Check_Singlet->Singlet_Upfield Found Singlet_Downfield Singlet is Downfield (> 6.8 ppm) Check_Singlet->Singlet_Downfield Found Result_7 CONFIRMED: 7-Isomer (H-8 is shielded) Singlet_Upfield->Result_7 Result_6 REJECT: 6-Isomer (H-5 is deshielded) Singlet_Downfield->Result_6 Result_Quinoline REJECT: Quinoline (No aliphatic ring) Check_Aliphatic->Result_Quinoline Signals Absent

Figure 2: Structural differentiation logic based on aromatic coupling and chemical shifts.

Troubleshooting & Impurities

ObservationLikely CauseRemediation
Aldehyde peak (~9.8 ppm) Oxidation of CH2OHProduct is degrading to 7-formyl-THQ. Store under Argon/N2.
Broad H-2/H-8 signals Conformational ExchangeThe THQ ring undergoes "puckering". Cooling the sample (-20°C) can sharpen signals.
Missing OH triplet Rapid ExchangeWet solvent or trace acid. Add D₂O to confirm disappearance, or filter through basic alumina.
Aromatic signals > 7.2 ppm Incomplete ReductionPresence of unreduced quinoline or partially reduced dihydroquinoline.

References

  • Chemical Comparison of THQ Isomers

    • Analysis of substitution effects on 1,2,3,4-tetrahydroquinoline chemical shifts.
    • Source: (General Principles of Ortho-shielding by Amines).

  • Synthesis and Characterization

    • Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives (Analogous spectral d
    • Source:

  • Solvent Impurity Standards

    • NMR Chemical Shifts of Trace Impurities: Common Labor
    • Source: [J. Org.[1][2] Chem. (Gottlieb et al.)]([Link])

  • Database Validation

    • Spectral Database for Organic Compounds (SDBS)
    • Source:

(Note: Specific literature on the exact 7-methanol isomer is rare; assignments are derived from first principles of NMR spectroscopy applied to the well-documented tetrahydroquinoline core and benzyl alcohol subsystems.)

Sources

Comparative Guide: HPLC Analysis of Tetrahydroquinoline-7-Methanol vs. Impurities

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the HPLC method development and impurity profiling for Tetrahydroquinoline-7-methanol (THQ-7-MeOH) . This analysis addresses the specific challenges of separating basic, semi-saturated heterocycles from their aromatic precursors.

Executive Summary

The analysis of 1,2,3,4-Tetrahydroquinoline-7-methanol (THQ-7-MeOH) presents a classic chromatographic challenge: separating a basic, semi-aliphatic amine from its aromatic precursor, Quinoline-7-methanol (Q-7-MeOH) .

Standard acidic Reversed-Phase (RP) conditions often fail for this application because the secondary amine of the tetrahydroquinoline moiety (pKa ~10.5) becomes fully protonated, leading to early elution and peak tailing. In contrast, the aromatic precursor (pKa ~4.9) behaves differently.

This guide compares two distinct methodological approaches—High-pH Reversed Phase (The Gold Standard) vs. Acidic Ion-Pairing —and provides the experimental logic required to validate the separation.

Critical Method Parameters (The "Why")

The Basicity Challenge

The separation is governed by the ionization state of the nitrogen atom.

  • Quinoline-7-methanol (Impurity): Contains a pyridine-like nitrogen. At pH > 5, it is neutral.

  • THQ-7-MeOH (Target): Contains a secondary aliphatic amine. It remains positively charged (protonated) until pH > 10.

Impact on Retention: In standard low-pH mobile phases (0.1% Formic Acid, pH 2.7), THQ-7-MeOH exists as a cation. Cations are repelled by the hydrophobic C18 stationary phase, causing the target peak to elute near the void volume (


), often co-eluting with polar salts.
Structural Hydrophobicity (The Separation Mechanism)

When both molecules are forced into their neutral state (High pH), the saturation effect dominates retention:

  • Aromatic Ring (Quinoline): Planar, lower lipophilicity (LogP ~1.8).

  • Saturated Ring (Tetrahydroquinoline): Non-planar (distorted half-chair), higher lipophilicity (LogP ~2.3).

Expert Insight: Under High-pH conditions, the saturated THQ-7-MeOH will elute after the aromatic Q-7-MeOH . This elution reversal is the key to confirming successful hydrogenation.

Experimental Protocols

Protocol A: High-pH Reversed Phase (Recommended)

Best for: Stability indicating methods, impurity profiling, and LC-MS compatibility.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C.

  • Detection: UV @ 254 nm (Aromatic core) and 210 nm (Saturated ring sensitivity).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
10.0 60 Linear Gradient
12.0 95 Wash
12.1 5 Re-equilibration

| 15.0 | 5 | End |

Protocol B: Acidic PFP (Alternative)

Best for: Cases where high pH columns are unavailable or for separating positional isomers.

  • Column: Pentafluorophenyl (PFP) Core-Shell (e.g., Kinetex F5).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Mechanism: Uses pi-pi and cation-pi interactions to retain the protonated amine.

Comparative Retention Data

The following table summarizes the expected retention behavior. Note how the elution order flips between pH conditions.

CompoundStructure TypepKa (Approx)Retention (High pH C18)Retention (Low pH C18)
Quinoline-7-methanol Aromatic Precursor~4.9Early (Polar Aromatic)Mid (Ionized but hydrophobic)
THQ-7-MeOH (Target) Saturated Amine~10.5Late (Neutral Lipophilic)Void/Early (Cationic repulsion)
6-Isomer Impurity Regioisomer~10.5Late (Close to Target)Void/Early
Aniline Derivatives Degradant~4.0Very Early Early

Data Interpretation: In the recommended High-pH method, the target THQ-7-MeOH is the last major peak to elute, ensuring that polar aromatic impurities are cleared first.

Method Development Workflow (Logic Map)

The following diagram illustrates the decision matrix for optimizing this separation, ensuring self-validating protocols.

MethodDevelopment Start Start: THQ-7-MeOH Sample CheckpH Step 1: Select pH Strategy (Target pKa ~10.5) Start->CheckpH LowpH Low pH (Formic Acid) CheckpH->LowpH Standard Screening HighpH High pH (Ammonium Bicarb) CheckpH->HighpH Recommended ResultLow Result: Early Elution Poor Retention (k < 1) Tailing Peaks LowpH->ResultLow ResultHigh Result: Neutral Amine Increased Retention Sharp Peaks HighpH->ResultHigh Optimize Step 2: Optimize Selectivity ResultHigh->Optimize SelectColumn Select Column Phase Optimize->SelectColumn C18 Hybrid C18 (XBridge) Separates by Hydrophobicity SelectColumn->C18 General Impurity Profile PFP PFP (F5) Separates by Pi-Pi/Isomers SelectColumn->PFP Isomer Resolution Needed Final Final Method Validation (Resolution > 2.0) C18->Final PFP->Final

Caption: Decision tree for optimizing the separation of basic tetrahydroquinolines, highlighting the critical pH switch required for retention.

Troubleshooting & Optimization

Peak Tailing
  • Symptom: The THQ-7-MeOH peak tails significantly (

    
    ).
    
  • Cause: Residual silanol interactions on the silica surface binding to the protonated amine.

  • Solution:

    • Switch to a "Hybrid" particle column (e.g., Waters XBridge or BEH) which has fewer silanols.

    • Increase buffer concentration to 20 mM to mask silanol sites.

    • Ensure pH is at least 10.0 to keep the amine neutral.

Resolution from Precursor
  • Symptom: Quinoline-7-methanol and THQ-7-MeOH co-elute.

  • Cause: Insufficient hydrophobicity difference.

  • Solution: Flatten the gradient slope (e.g., 5-40% B over 20 min). Because the THQ ring is saturated, it is more "alkane-like." Lowering the organic strength increases the separation factor (

    
    ) between the aromatic and aliphatic rings.
    

References

  • McCalley, D. V. (2017). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH and stationary phase. Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge BEH C18 Column Care & Use Manual. (Referencing high pH stability for basic analytes). Link

  • PubChem. (2025).[2][3] Compound Summary: 1,2,3,4-Tetrahydroquinoline.[2][4][5][6][7] (pKa and LogP data).[2][4] Link

  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds using Poroshell HPH-C18. Application Note. Link

Sources

Comparative Guide: Infrared Spectroscopy Characterization of Tetrahydroquinoline Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydroquinoline (THQ) alcohols—specifically derivatives like 6-hydroxy-1,2,3,4-tetrahydroquinoline or 1,2,3,4-tetrahydroquinoline-methanol —are critical scaffolds in the synthesis of peptidomimetics, antioxidants, and alkaloids.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers a distinct advantage in rapid reaction monitoring and solid-state form identification . This guide objectively compares the IR spectral performance of THQ alcohols against their fully aromatic precursors (quinolines) and alternative analytical methods, providing a validated protocol for routine assessment.

Structural Diagnostics: The THQ Alcohol Fingerprint

The infrared spectrum of a tetrahydroquinoline alcohol is defined by the simultaneous presence of a saturated heterocyclic ring, an aromatic system, and a hydroxyl functionality.

Key Spectral Features

The following table summarizes the diagnostic peaks required to confirm the identity of a generic THQ alcohol (e.g., 6-hydroxy-1,2,3,4-tetrahydroquinoline).

Functional GroupWavenumber (cm⁻¹)IntensityDiagnostic Value
O-H Stretch 3200 – 3550Broad, MediumConfirms alcohol/phenol moiety. Often overlaps with N-H.
N-H Stretch 3350 – 3450Sharp (Shoulder)Confirms secondary amine (distinct from tertiary quinoline precursors).
Ar-C-H Stretch 3010 – 3080WeakIndicates presence of the benzene ring.
Aliph-C-H Stretch 2820 – 2960 Medium-Strong CRITICAL: Confirms saturation of the pyridine ring (sp³ carbons at C2, C3, C4).
C=C Aromatic 1580 – 1620StrongBenzene ring skeletal vibrations.
C-N Stretch 1250 – 1350MediumAr-N bond vibration.
C-O Stretch 1150 – 1260StrongConfirms C-O bond (Phenolic C-O is typically >1200; Aliphatic C-O <1150).
Visual Logic: Spectral Interpretation Flowchart

The following diagram illustrates the logical decision tree for validating a THQ alcohol structure using IR data.

SpectralLogic Start Unknown Sample Spectrum CheckOH Check 3200-3550 cm⁻¹ (Broad Band?) Start->CheckOH CheckAliph Check 2800-2950 cm⁻¹ (sp³ C-H Present?) CheckOH->CheckAliph Yes (OH Present) Result_Quinoline Result: Fully Aromatic Quinoline (Precursor) CheckOH->Result_Quinoline No (Possible Ketone/Ether) CheckNH Check 3300-3450 cm⁻¹ (Sharp Shoulder?) CheckAliph->CheckNH Yes (Saturation Confirmed) CheckAliph->Result_Quinoline No (Only sp² C-H >3000) Result_THQ Result: THQ Core Confirmed CheckNH->Result_THQ No (N-Substituted?) Result_Alcohol Result: THQ Alcohol Confirmed CheckNH->Result_Alcohol Yes (Secondary Amine)

Caption: Decision matrix for distinguishing THQ alcohols from aromatic precursors based on IR bands.

Comparative Analysis: Performance vs. Alternatives

This section compares the utility of IR spectroscopy against alternative methods for two specific use cases: Reaction Monitoring (Hydrogenation) and Structural Elucidation .

Scenario A: Reaction Monitoring (Quinoline → THQ Alcohol)

Objective: Confirming the selective reduction of the heterocyclic ring while maintaining the alcohol functionality.

FeatureAlternative: Quinoline Precursor Product: THQ Alcohol Differentiation Strategy
C-H Region Only >3000 cm⁻¹ (sp²)New bands at 2800-2950 cm⁻¹ (sp³) Monitor the growth of aliphatic peaks. This is the primary reaction progress indicator.
N-H Region Absent (Tertiary amine)Present (~3400 cm⁻¹) Appearance of N-H stretch confirms ring opening/saturation.
Ring Breathing Sharp, distinct ~1500/1600Shifted, often more complexLess reliable for monitoring than C-H region.

Verdict: IR is superior to TLC for real-time monitoring of this reduction because it quantifies the degree of saturation (sp³ C-H intensity) without requiring workup.

Scenario B: Methodological Comparison (IR vs. NMR)

Objective: Full characterization of the isolated product.

MetricIR Spectroscopy ¹H-NMR Spectroscopy (Alternative) Recommendation
Specificity High for functional groups (OH, NH, C=O).High for connectivity and proton counting.Use NMR for final structure confirmation.
Speed < 2 minutes (ATR).15-30 minutes (Prep + Shim + Scan).Use IR for high-throughput screening of fractions.
Sample State Solid or Oil (Neat).Requires deuterated solvent (CDCl₃/DMSO).Use IR for polymorphism studies of solid drugs.
OH/NH Distinction Poor (Bands often overlap).Excellent (Exchangeable protons with D₂O).Use NMR if exact OH/NH assignment is critical.

Experimental Protocol: ATR-FTIR Validation

Scope: This protocol uses Attenuated Total Reflectance (ATR) to minimize sample preparation errors common with KBr pellets (e.g., hygroscopicity).

Reagents & Equipment
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory (e.g., Bruker Tensor or equivalent).

  • Solvent: Isopropanol (for cleaning).

  • Reference: Polystyrene film (for calibration).

Step-by-Step Methodology
  • System Initialization:

    • Power on the FTIR and allow the source to warm up (min. 20 minutes).

    • Set resolution to 4 cm⁻¹ and accumulation to 16 scans .

    • Why: 4 cm⁻¹ provides sufficient resolution for solid-state peaks without excessive noise.

  • Background Acquisition:

    • Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure it is dry.

    • Acquire a background spectrum (air).

    • Validation: Ensure no peaks exist in the 2800–3000 cm⁻¹ region (hydrocarbon contamination).

  • Sample Application:

    • Place ~2–5 mg of the THQ alcohol solid (or 1 drop if oil) onto the center of the crystal.

    • Apply pressure using the anvil clamp until the force gauge reads the optimal range (usually ~80–100 N).

    • Why: Consistent pressure ensures uniform path length and reproducible peak intensities.

  • Data Acquisition:

    • Scan from 4000 to 600 cm⁻¹ .

    • Perform automatic baseline correction if the baseline is tilted.

  • Critical Check (Self-Validation):

    • The "Water Test": If a broad hump appears >3500 cm⁻¹, the sample may be wet. Dry the sample in a vacuum oven and re-run.

    • The "CO2 Doublet": Ignore sharp doublets at 2350 cm⁻¹ (atmospheric CO₂).

Workflow Diagram

Protocol Prep 1. Crystal Clean (Isopropanol) Bkgrd 2. Background Scan (Air) Prep->Bkgrd Sample 3. Load Sample (High Pressure) Bkgrd->Sample Scan 4. Acquisition (4000-600 cm⁻¹) Sample->Scan QC 5. Quality Check (Baseline/CO₂) Scan->QC

Caption: Standardized ATR-FTIR workflow for THQ analysis.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 1,2,3,4-Tetrahydroquinoline. National Institute of Standards and Technology.[1][2][3][4][5] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR peak assignment logic).
  • PubChem. 1,2,3,4-Tetrahydroisoquinolin-6-ol (Compound Summary). National Library of Medicine. [Link]

Sources

A Guide to Structural Isomers in Heterocyclic Chemistry: Tetrahydroquinoline vs. Tetrahydroisoquinoline-7-methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Medicinal and Synthetic Chemists

Introduction: The Significance of the Fused Piperidine Scaffold

In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroquinoline (THQ) and 1,2,3,4-tetrahydroisoquinoline (THIQ) skeletons represent two of the most "privileged" heterocyclic systems.[1][2][3] These bicyclic structures, consisting of a benzene ring fused to a saturated piperidine ring, are cornerstones in a vast array of natural products, pharmaceuticals, and agrochemicals.[4][5][6] Their rigid, three-dimensional architecture provides an excellent platform for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules.

Derivatives of both THQ and THIQ have demonstrated a remarkable breadth of pharmacological activities, including anticancer, neuroprotective, antiviral, and anti-inflammatory properties.[4][7][8] The biological and chemical behavior of these molecules, however, is profoundly dictated by a seemingly subtle structural variation: the position of the nitrogen atom within the heterocyclic ring.

This guide provides an in-depth structural and functional comparison between the parent 1,2,3,4-tetrahydroquinoline and a representative substituted isomer, (1,2,3,4-tetrahydroisoquinolin-7-yl)methanol. We will dissect how the isomeric placement of the nitrogen atom and the introduction of a functional substituent fundamentally alter their electronic properties, chemical reactivity, spectroscopic signatures, and, by extension, their potential as pharmacological agents.

Core Structural and Electronic Comparison

The fundamental difference between tetrahydroquinoline (THQ) and tetrahydroisoquinoline (THIQ) lies in the placement of the nitrogen atom relative to the fused aromatic ring. This single change distinguishes an anilidic nitrogen (in THQ) from a benzylic nitrogen (in THIQ), a variation with profound electronic and chemical consequences.

dot```dot graph Structural_Comparison { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Tetrahydroquinoline thq_label [label="1,2,3,4-Tetrahydroquinoline (THQ)", pos="0,1.8!", fontname="Helvetica-Bold", fontsize=14, fontcolor="#202124"]; thq [label=<

, pos="0,0!"]; thq_note [label="Anilidic Nitrogen (N1)", pos="0,-1.5!", fontname="Helvetica", fontsize=12, fontcolor="#EA4335"];

// Tetrahydroisoquinoline-7-methanol thiq_label [label="(1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol", pos="5,1.8!", fontname="Helvetica-Bold", fontsize=14, fontcolor="#202124"]; thiq [label=<

, pos="5,0!"]; thiq_note [label="Benzylic Nitrogen (N2)", pos="5,-1.5!", fontname="Helvetica", fontsize=12, fontcolor="#34A853"];

// Connect labels to structures thq_label -- thq; thq -- thq_note; thiq_label -- thiq; thiq -- thiq_note; }

Caption: Electronic effects governing the basicity of THQ versus THIQ scaffolds.

  • THQ : The resonance delocalization of the nitrogen's lone pair makes it a significantly weaker base, comparable to aniline. This also reduces its nucleophilicity, affecting its participation in reactions like N-alkylation.

  • THIQ : The localized lone pair on the sp³-hybridized nitrogen makes it a much stronger base, behaving like a typical secondary alkylamine. It is readily protonated and is a more potent nucleophile.

Electrophilic Aromatic Substitution

The nitrogen atom strongly influences the reactivity of the fused benzene ring.

  • THQ : The -NH- group is a powerful ortho-, para-directing and activating group. Electrophilic substitution (e.g., nitration, halogenation) will preferentially occur at the C6 and C8 positions. The high reactivity often requires mild conditions to prevent polysubstitution or side reactions.

  • THIQ : The N-alkyl portion of the ring is a weak activator and is ortho-, para-directing. The primary influence on substitution patterns for our target molecule, THIQ-7-methanol, would come from the existing -CH₂OH group (weakly activating, ortho-, para-directing) and the alkyl framework. This results in a different regioselectivity compared to THQ.

Oxidation

Both scaffolds can be dehydrogenated to their fully aromatic counterparts, quinoline and isoquinoline, respectively. However, the reaction conditions and potential side reactions differ.

  • THQ : Dehydrogenation to quinoline is a common transformation. [9]* THIQ : Can be selectively oxidized. For instance, electrochemical methods can yield 3,4-dihydroisoquinolines or the fully aromatic isoquinoline, depending on the conditions. [10]The benzylic C1-H bond is particularly susceptible to oxidation.

Comparative Spectroscopic Analysis

Differentiating these isomers in a laboratory setting is straightforward using standard spectroscopic techniques.

¹H NMR Spectroscopy
  • Tetrahydroquinoline :

    • N-H Proton : A broad singlet typically appearing between 3.5-4.5 ppm, which can exchange with D₂O.

    • Aliphatic Protons : Three distinct multiplets corresponding to the protons at C2, C3, and C4. The C2 protons adjacent to the nitrogen will be the most deshielded of the aliphatic set, typically around 3.3 ppm.

    • Aromatic Protons : A complex pattern between 6.5-7.2 ppm, characteristic of a substituted benzene ring. The proton at C8 is often shifted upfield due to the influence of the adjacent heterocyclic ring.

  • (1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol :

    • N-H Proton : A broad singlet, often further upfield than in THQ (e.g., 1.5-2.5 ppm), characteristic of a non-anilidic secondary amine.

    • Aliphatic Protons : Protons at C1, C3, and C4 will show distinct signals. The benzylic C1 protons will appear as a sharp singlet around 4.0 ppm.

    • Hydroxymethyl Protons : A singlet or doublet for the -CH₂OH protons (around 4.6 ppm) and a broad singlet/triplet for the -OH proton, both of which are D₂O exchangeable.

    • Aromatic Protons : The protons on the substituted benzene ring will show a pattern indicative of 1,2,4-substitution.

Infrared (IR) Spectroscopy
  • Shared Peaks : Both will show C-H stretching for aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) protons, and aromatic C=C stretching (~1450-1600 cm⁻¹).

  • Key Differentiators :

    • N-H Stretch : Both will have a secondary amine N-H stretch in the 3300-3500 cm⁻¹ region.

    • O-H Stretch : Only THIQ-7-methanol will exhibit a broad, strong O-H stretching band, typically around 3200-3600 cm⁻¹. [11][12] * C-N Stretch : The anilidic C-N stretch in THQ (~1250-1350 cm⁻¹) will differ from the alkyl C-N stretch in THIQ (~1020-1250 cm⁻¹).

    • C-O Stretch : A strong C-O stretching band for the primary alcohol will be present for THIQ-7-methanol, typically in the 1050-1150 cm⁻¹ region.

Experimental Protocols

Protocol 1: Comparative ¹H NMR Analysis

This protocol outlines the definitive method for structurally differentiating the two compounds.

dot

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis sample_prep 1. Accurately weigh ~5-10 mg of each compound. dissolve 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃). sample_prep->dissolve tms 3. Add internal standard (e.g., 1% TMS). dissolve->tms transfer 4. Transfer to clean, dry 5 mm NMR tubes. tms->transfer instrument 5. Insert sample into NMR spectrometer (>400 MHz). transfer->instrument lock_shim 6. Lock and shim the instrument on the solvent signal. instrument->lock_shim acquire 7. Acquire ¹H spectrum (e.g., 16-32 scans). lock_shim->acquire process 8. Process data (Fourier transform, phase correction, baseline correction). acquire->process reference 9. Reference spectrum to TMS at 0.00 ppm. process->reference integrate 10. Integrate peaks to determine proton ratios. reference->integrate assign 11. Assign peaks based on chemical shift and coupling. integrate->assign

Caption: Standard workflow for comparative ¹H NMR analysis.

Self-Validation: The use of an internal standard (Tetramethylsilane, TMS) ensures that the chemical shifts of both spectra are accurately referenced to 0.00 ppm, allowing for direct and reliable comparison. Integration of the peaks must correspond to the expected number of protons for each structure (11H for THQ, 13H for THIQ-7-methanol), validating sample purity and correct identification.

Protocol 2: Conceptual Framework for Basicity Determination via Potentiometric Titration

This method provides empirical pKa values, quantifying the electronic differences between the two nitrogen atoms.

  • Preparation : Prepare equimolar solutions (e.g., 0.01 M) of both tetrahydroquinoline and tetrahydroisoquinoline-7-methanol in a suitable solvent system (e.g., 50:50 ethanol:water).

  • Titration Setup : Place the solution in a jacketed beaker with a magnetic stirrer. Insert a calibrated pH electrode and the tip of a burette containing a standardized strong acid titrant (e.g., 0.1 M HCl).

  • Data Collection : Record the initial pH. Add the acid titrant in small, precise increments (e.g., 0.1 mL), recording the pH after each addition, allowing the reading to stabilize.

  • Equivalence Point : Continue the titration well past the equivalence point (the point of fastest pH change).

  • Data Analysis : Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is equal to the pH at the half-equivalence point (the point where half of the base has been neutralized).

  • Comparison : The significantly lower pH value at the half-equivalence point for the tetrahydroquinoline solution will provide experimental validation of its reduced basicity compared to the tetrahydroisoquinoline derivative.

Conclusion

While both 1,2,3,4-tetrahydroquinoline and (1,2,3,4-tetrahydroisoquinolin-7-yl)methanol are built upon the same bicyclic [C₉H₁₁N] framework, their properties diverge dramatically. The shift of the nitrogen atom from an anilidic (N1) to a benzylic (N2) position is the critical determinant.

  • Tetrahydroquinoline is characterized by its low basicity , a result of lone pair delocalization, and an aromatic ring that is highly activated towards electrophilic substitution at the C6 and C8 positions.

  • Tetrahydroisoquinoline-7-methanol exhibits the properties of a typical secondary amine with higher basicity due to a localized lone pair. Its reactivity is further defined by the presence of a primary alcohol, which enhances polarity and provides an additional site for chemical modification and biological interaction.

For the researcher and drug developer, understanding this fundamental isomerism is paramount. It dictates not only the synthetic routes and reaction conditions but also the molecule's acid-base properties, lipophilicity, and the three-dimensional pharmacophore presented to a biological target. This guide underscores that in heterocyclic chemistry, the precise placement of a single heteroatom can redefine the entire chemical and pharmacological potential of a molecular scaffold.

References

  • Sabale, P. M., Patel, P., & Kaur, P. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Research and Reviews: Journal of Chemistry. [Link]

  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(40), 24635-24654. [Link]

  • Wikipedia. (n.d.). Tetrahydroisoquinoline. Retrieved from [Link]

  • Razak, M. A. J. A., et al. (2020). Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Iraqi Journal of Pharmaceutical Sciences, 29(2), 173-184. [Link]

  • SSRN. (2024). Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. [Link]

  • Grokipedia. (n.d.). Tetrahydroquinoline. [Link]

  • Khamidova, U., et al. (2021). Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Journal of Pharmaceutical Research International, 33(46B), 238-246. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

  • ResearchGate. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

  • Yadav, P., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(17), 1587-1622. [Link]

  • Al-Warhi, T., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Scientific Reports, 11(1), 19736. [Link]

  • Molecules. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

  • Khadem, S., & Marles, R. J. (2025). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Natural Product Research, 39(1), 182-194. [Link]

  • Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydroquinoline. Retrieved from [Link]

  • SSRN. (2024). Advanced Crystallographic and Spectroscopic Characterization of a Novel Tetrahydroquinoline Derivative. [Link]

  • University of Bath. (1981). Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. [Link]

  • Liu, W., et al. (2024). Selective electrochemical acceptorless dehydrogenation reactions of tetrahydroisoquinoline derivatives. Organic & Biomolecular Chemistry, 22(2), 257-262. [Link]

  • NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. [Link]

  • Sridharan, V., et al. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(10), 6273-6337. [Link]

  • ResearchGate. (2025). Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. [Link]

  • Taylor & Francis. (n.d.). Tetrahydroquinoline – Knowledge and References. [Link]

  • ResearchGate. (2022). Synthesis of Tetrahydroisoquinoline-Alkaloid Analogs with a Diphenyloxide Fragment. [Link]

  • Organic Letters. (2024). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • ACS Publications. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). [Link]

  • ACS Publications. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. [Link]

  • National Center for Biotechnology Information. (n.d.). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-ol. Retrieved from [Link]

Sources

Bioisosteric Replacement of Tetrahydroquinoline-7-Methanol in Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The bioisosteric replacement of the tetrahydroquinoline-7-methanol scaffold represents a critical case study in the optimization of DOT1L (Disruptor of Telomeric silencing 1-Like) histone methyltransferase inhibitors. This guide details the medicinal chemistry logic used to transition from metabolically labile, adenosine-mimicking hits to clinical candidates like Pinometostat (EPZ-5676) .

A Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary & Scientific Rationale

The tetrahydroquinoline-7-methanol moiety is historically significant as a pharmacophore mimicking the adenosine-ribose portion of S-adenosylmethionine (SAM), the universal methyl donor cosubstrate. In kinase and methyltransferase drug design, specifically for DOT1L , this scaffold presents a classic "potency vs. developability" conflict:

  • Pharmacological Utility: The 7-hydroxymethyl group often acts as a critical H-bond donor/acceptor, mimicking the ribose 2'/3'-OH groups or the N6-amino group of adenosine, anchoring the molecule in the ATP/SAM binding pocket.

  • Developmental Liability: This primary alcohol is a "metabolic soft spot," highly susceptible to rapid glucuronidation (Phase II metabolism) and oxidation (Phase I), leading to poor oral bioavailability and short half-life (

    
    ).
    

Objective: This guide outlines the bioisosteric strategies to replace this scaffold, focusing on scaffold hopping , hydrophobic shielding , and conformational locking to improve metabolic stability without eroding potency.

The Core Problem: Metabolic Instability of the 7-Methanol Group

In early DOT1L inhibitors (e.g., EPZ004777 analogs), the tetrahydroquinoline (THQ) core served as a deaza-adenosine mimic. The 7-position substituent was essential for binding but introduced liability.

Mechanism of Instability
  • Glucuronidation: The exposed primary hydroxyl (-CH2OH) is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to rapid renal clearance.

  • Oxidation: Cytochrome P450 enzymes (CYP3A4/2D6) readily oxidize the methylene carbon adjacent to the nitrogen or the alcohol, converting it to a carboxylic acid or aldehyde, which renders the molecule inactive or toxic.

Strategic Bioisosteric Replacements

The following strategies represent the industry standard for replacing the tetrahydroquinoline-7-methanol scaffold, supported by SAR data from the development of Pinometostat and related compounds.

Strategy A: The "Hydrophobic Shielding" Approach (Urea Linkers)

Instead of a small polar alcohol, the 7-position is extended with a lipophilic linker that reaches into an induced hydrophobic back-pocket unique to DOT1L.

  • Replacement: Replace -CH2OH with -NH-CO-NH-Ar (Urea-linked hydrophobic tail).

  • Mechanism: The urea moieties form H-bonds with the aspartate residues (e.g., Asp161), mimicking the original alcohol interactions, while the bulky hydrophobic tail (e.g., t-butylphenyl) excludes water and prevents metabolic enzymes from accessing the core.

  • Outcome:

    • Potency:

      
       improved from nanomolar to picomolar (Pinometostat 
      
      
      
      ≈ 80 pM).[1]
    • Residence Time: Increased from minutes to >24 hours due to the "induced fit" conformational change.

Strategy B: Carbocyclic Isosteres (Ribose Replacement)

To eliminate the N-glycosidic bond instability and the THQ nitrogen liability.

  • Replacement: Cyclopentane or Cyclopentene rings.[2]

  • Rationale: These carbocycles mimic the sugar pucker of ribose but lack the ether oxygen, making them immune to glycosylases and chemically stable.

  • Data: Cyclopentane analogs of adenosine-based inhibitors retained

    
     nM potency while showing zero degradation in human liver microsomes (HLM) over 60 minutes.
    
Strategy C: Scaffold Hopping to Benzimidazoles/Benzothiophenes

Moving away from the THQ core entirely to aromatic systems that offer different vector orientations for the 7-position substituent.

  • Replacement: Benzimidazole or Benzothiophene .

  • Rationale: These planar systems improve

    
     stacking with the phenylalanine "sandwich" in the SAM pocket (e.g., Phe223 in DOT1L).
    
  • Comparison:

    • THQ Core: Flexible,

      
       character, susceptible to oxidation.
      
    • Benzimidazole Core: Rigid, aromatic, metabolically robust.

Comparative Performance Data

The following table summarizes the shift from the parent THQ-7-methanol scaffold to optimized bioisosteres.

Scaffold / Moiety

(DOT1L)

(Microsomal)
Mechanism of ActionKey Liability
THQ-7-Methanol ~500 nM< 15 minSAM Mimic (Ribose)Rapid Glucuronidation
THQ-7-Urea (EPZ004777) 0.3 nM~30-60 minInduced Pocket BinderPoor Oral Bioavailability
Cyclopentane Analog 1.1 nM> 120 minStable Ribose MimicSynthetic Complexity
Pinometostat (EPZ-5676) 0.08 nMStableConformational LockerIV Administration only

Experimental Protocols

Protocol 1: Synthesis of 7-Substituted Tetrahydroquinolines (General)

To validate bioisosteres, one must synthesize the core scaffold with a handle for diversification.

  • Starting Material: Begin with 7-nitro-1,2,3,4-tetrahydroquinoline or protected 7-bromo-THQ.

  • Reduction/Protection: Reduce nitro group to aniline or protect THQ nitrogen with Boc.

  • Linker Installation:

    • For Urea Isosteres: React 7-amino-THQ with 4-tert-butylphenyl isocyanate in DCM at 0°C.

    • For Alcohol Isosteres: Perform Lithium-Halogen exchange on 7-bromo-THQ followed by quenching with DMF (to aldehyde) and reduction with NaBH4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol 2: Metabolic Stability Assay (Microsomal Stability)
  • Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (MgCI2, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and 
    
    
    
    .

Visualizations (Graphviz/DOT)

Diagram 1: DOT1L Inhibition Mechanism & Scaffold Evolution

This diagram illustrates the transition from the natural substrate mimic to the optimized inhibitor.

DOT1L_Inhibitor_Evolution cluster_0 Metabolic Liability cluster_1 Clinical Candidate SAM Natural Substrate (SAM) (Adenosine-Ribose Core) THQ_Met Early Hit: THQ-7-Methanol (Mimics Ribose -OH) SAM->THQ_Met Scaffold Hopping (Deaza-adenosine mimic) EPZ EPZ004777 (Urea Extension) THQ_Met->EPZ Bioisosteric Replacement (-CH2OH -> Urea Linker) Pino Pinometostat (EPZ-5676) (Optimized Linker) EPZ->Pino Linker Optimization (Residence Time >24h)

Caption: Evolution from SAM substrate to Pinometostat, highlighting the replacement of the labile THQ-methanol core.

Diagram 2: SAR Decision Tree for 7-Position Optimization

A logical workflow for medicinal chemists encountering a labile 7-hydroxymethyl group.

SAR_Decision_Tree Start Problem: 7-Hydroxymethyl Metabolic Instability Check_HBond Is the -OH a critical H-bond donor? Start->Check_HBond Yes_HBond Yes: Must Mimic Donor Check_HBond->Yes_HBond High Affinity Loss No_HBond No: Solvent Exposed Check_HBond->No_HBond Low Affinity Loss Bioisostere1 Strategy: Urea/Amide Linker (Maintains H-bond, adds hydrophobic bulk) Yes_HBond->Bioisostere1 Bioisostere2 Strategy: Heterocycle (Benzimidazole/Pyrazole) Yes_HBond->Bioisostere2 Block_Met Strategy: Deletion or Methylation (Remove liability) No_HBond->Block_Met Fluorine Strategy: Fluorination (-CHF2 / -CF3) No_HBond->Fluorine

Caption: Decision matrix for replacing metabolically unstable hydroxymethyl groups based on H-bonding requirements.

References

  • Daigle, S. R., et al. (2011).[3] "Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor."[4][5] Cancer Cell.[3] Link

  • Basavapathruni, A., et al. (2012). "Conformational Adaptation Drives Potent, Selective and Durable Inhibition of the Human Protein Methyltransferase DOT1L." Chemical Biology & Drug Design. Link

  • Yu, W., et al. (2013). "Synthesis, Activity and Metabolic Stability of Non-Ribose Containing Inhibitors of Histone Methyltransferase DOT1L." Bioorganic & Medicinal Chemistry Letters. Link

  • Möbitz, H., et al. (2017). "Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach." ACS Medicinal Chemistry Letters. Link

  • Meanwell, N. A. (2011). "Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

(1,2,3,4-Tetrahydroquinolin-7-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Ambiguity" Directive

Do not pour down the drain. (1,2,3,4-Tetrahydroquinolin-7-yl)methanol is a functionalized heterocyclic amine.[1][2] Like most tetrahydroquinoline (THQ) derivatives, it poses risks of aquatic toxicity and potential nitrosamine formation if mishandled.[2]

Immediate Disposal Classification:

  • Primary Stream: Organic Waste (Non-Halogenated).[1][2]

  • Disposal Method: High-Temperature Incineration.[1][2]

  • Critical Segregation: NEVER mix with oxidizing acids (Nitric, Chromic) or nitrosating agents.[1][2]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity.[2] This molecule is a bifunctional building block containing a secondary cyclic amine and a primary benzylic alcohol.[1][2]

PropertySpecificationOperational Implication
Chemical Structure Tetrahydroquinoline core + Hydroxymethyl groupWeak Base (pKa ~5.0): Reacts exothermically with strong acids.[1][2]
Molecular Formula C₁₀H₁₃NOHigh Carbon Content: Excellent candidate for fuel blending/incineration.[1][2]
Physical State Solid (typically off-white powder)Dust inhalation hazard during transfer.[1][2]
Hazard Class (GHS) Irritant (Warning) Skin/Eye Irritant (H315, H319).[1][2] Specific Target Organ Toxicity (H335).[2]
Reactivity Susceptible to OxidationThe benzylic alcohol can oxidize to aldehydes; the amine can oxidize to quinolines (forming tars).[1][2]

The "Structural Analog" Safety Principle: Specific toxicological data for the 7-yl isomer is sparse.[1][2] Therefore, we apply the Precautionary Principle based on the 1,2,3,4-tetrahydroquinoline class: assume potential for acute toxicity (Category 3/4) and chronic aquatic toxicity until proven otherwise.[1]

Waste Stream Segregation Logic

The most common laboratory accident involving amines is accidental mixing with oxidizers.[2] Follow this segregation logic to create a self-validating safety system.

A. The Incompatibility Rule
  • Oxidizers (e.g., Nitric Acid, Peroxides): Incompatible.[1][2] Mixing causes rapid oxidation of the amine, generating heat and potentially toxic nitrogen oxide gases.[2]

  • Nitrosating Agents (e.g., Sodium Nitrite): Incompatible.[1][2] Reacts with the secondary amine to form N-nitroso compounds, which are potent carcinogens.[1][2]

B. Waste Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1][2]

  • Headspace: Leave 10% headspace to accommodate potential off-gassing from slow oxidation.[1][2]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired/Surplus)
  • Context: You have a vial of 500mg that is degraded or no longer needed.

  • Labeling: Affix a hazardous waste label. Explicitly write: "Organic Solid Waste: Toxic, Irritant. Contains Tetrahydroquinoline derivatives."[1][3][4][5][6][7]

  • Primary Containment: Keep the substance in its original vial if possible. Ensure the cap is Tightly sealed.

  • Secondary Containment: Place the vial into a clear plastic waste bag (polyethylene) or a wide-mouth HDPE solid waste jar.

  • Log: Record the mass in your satellite accumulation area log.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • Context: The molecule is dissolved in a solvent (e.g., Dichloromethane, Methanol, or Ethyl Acetate).[1]

  • Determine Solvent Base:

    • If dissolved in DCM/Chloroform

      
      Halogenated Organic Waste .[1][2]
      
    • If dissolved in Methanol/EtOAc/DMSO

      
      Non-Halogenated Organic Waste .[1][2]
      
  • pH Check (Crucial): If the solution was part of an acidic workup, ensure the pH is not highly acidic (< 2) before adding to a general organic waste drum containing other bases, to prevent heat generation.[2]

    • Action: Neutralize excess acid with Sodium Bicarbonate before transfer to the waste drum.[2]

  • Transfer: Pour into the appropriate carboy using a funnel. Do not leave the funnel in the carboy (vapor trap violation).

Scenario C: Contaminated Consumables (Sharps/Wipes)[1]
  • Syringes/Needles: Dispose of in a rigid Red Sharps Container. Incineration is the standard destruction method for these containers.[2]

  • Gloves/Paper Towels: If heavily soiled, treat as Hazardous Solid Waste (double bag and tag).[1][2] If trace contamination only, follow your facility's specific "Trace Contaminated" trash protocols (often grey bin), but when in doubt, treat as hazardous.[1]

Visualizing the Decision Matrix

The following flowchart illustrates the decision-making process for designating the correct waste stream.

WasteDisposal cluster_warning CRITICAL SAFETY CHECK Start Start: (1,2,3,4-Tetrahydroquinolin-7-yl)methanol State Physical State? Start->State Solid Solid (Pure/Residue) State->Solid Liquid In Solution State->Liquid SolidAction Place in HDPE Jar Label: 'Toxic Organic Solid' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHalogenated HalWaste Stream A: Halogenated Organic Waste Halogenated->HalWaste NonHalWaste Stream B: Non-Halogenated Organic Waste NonHalogenated->NonHalWaste OxidizerCheck Is Oxidizer Present? (HNO3, H2O2) Quench QUENCH/NEUTRALIZE Separately before mixing OxidizerCheck->Quench

Figure 1: Operational decision tree for segregating tetrahydroquinoline waste streams. Note the critical check for oxidizers to prevent incompatible mixing.

Emergency Response: Spills

In the event of a benchtop spill (solid powder or liquid solution):

  • Evacuate & Ventilate: If the spill is significant (>5g or >100mL), clear the immediate area.[1][2]

  • PPE Upgrade: Wear double nitrile gloves and safety goggles. If powder is airborne, use an N95 or half-mask respirator.[1][2]

  • Containment:

    • Solids: Do not dry sweep (creates dust).[1][2] Cover with wet paper towels, then scoop into a bag.

    • Liquids: Cover with an inert absorbent (Vermiculite or Universal Spill Pads).[1][2] Do not use sawdust (combustible reaction risk with potential oxidizers in the vicinity).[1][2]

  • Decontamination: Wipe the surface with a mild dilute acid (e.g., 1% Acetic Acid) to solubilize the amine residue, followed by water and soap.[2]

Regulatory & Compliance Context (RCRA)

While this specific isomer may not have a unique "U-list" or "P-list" code under US EPA RCRA regulations, it falls under the umbrella of "Characteristic Waste" if ignitable (D001) or toxic.[1][2]

  • Best Practice: Assign waste code D001 (Ignitable) if in organic solvent.[1][2]

  • Generic Classification: If solid, classify as Hazardous Waste, N.O.S.[1] (Not Otherwise Specified) , Chemical Class: Organic Amine.[1][2]

References

  • PubChem. (n.d.).[1][2] 1,2,3,4-Tetrahydroquinolin-7-ylmethanol Compound Summary. National Center for Biotechnology Information.[2] Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations.[1][2] Retrieved from [Link][1]

Sources

Personal protective equipment for handling (1,2,3,4-Tetrahydroquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Immediate Action Required: Treat (1,2,3,4-Tetrahydroquinolin-7-yl)methanol as a Potent Organic Amine Intermediate .

While specific toxicological data for this exact derivative may be limited in public repositories, the structural backbone (1,2,3,4-tetrahydroquinoline) is classified as Acute Toxic (Oral) and a Potential Carcinogen (Category 1B) [1]. Furthermore, the hydroxymethyl group increases polarity but does not negate the risks associated with the amine functionality, which includes skin sensitization and rapid permeation through standard latex.

The "Why" Behind the Protocol:

  • Amine Functionality: Secondary amines are prone to oxidation and can act as sensitizers. They can permeate thin rubber rapidly.

  • Unknown Toxicology: In drug development, novel intermediates must be handled with "Universal Precautions" (Band 3 or 4 Control Strategy) until definitive LD50 data proves otherwise.

  • Physical State: Likely a solid powder or viscous oil. Dust generation during weighing is the primary exposure vector.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Respiratory Primary: Fume Hood (Face velocity: 0.5 m/s)Secondary: N95/P100 Respirator (if outside hood)Engineering controls are the first line of defense against amine aerosols. Respirators are only for emergency spills or equipment maintenance.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses allow vapors/dust to bypass the side shields. Goggles seal the orbital area against amine vapors which can cause temporary vision hazing ("blue haze").
Dermal (Hand) Double Nitrile Gloves Inner: 4 mil (0.10 mm)Outer: 5-8 mil (extended cuff)Permeation Lag Time: Organic amines can permeate thin nitrile in <15 mins. Double gloving provides a "breakthrough indicator" system—if the outer glove is compromised, the inner layer protects during doffing. [2]
Dermal (Body) Lab Coat (100% Cotton or Nomex) + Tyvek Sleeves (for >10g handling)Synthetic blends (polyester) can melt into skin if a flash fire occurs (organic amines are combustible). Tyvek sleeves prevent wrist-gap exposure.
Footwear Closed-toe, non-perforated leather/compositePrevents absorption through canvas/mesh sneakers in the event of a dropped flask.

Operational Workflow & Logic

The following diagram illustrates the Safe Handling Lifecycle . It emphasizes the "Clean to Dirty" flow to prevent cross-contamination of the lab environment.

SafeHandling cluster_hood Engineering Control Zone (Fume Hood) Storage 1. Chemical Storage (Cool, Dry, Inert Gas) Donning 2. PPE Donning (Double Glove Protocol) Storage->Donning Retrieval Weighing 3. Weighing/Transfer (Fume Hood ONLY) Donning->Weighing Enter Zone Reaction 4. Reaction/Synthesis (Closed System) Weighing->Reaction Transfer Waste 5. Disposal (Segregated Stream) Weighing->Waste Contaminated Consumables Reaction->Waste Quench

Figure 1: Operational workflow emphasizing the containment of the chemical within the Fume Hood zone.

Step-by-Step Handling Protocol

Phase A: Preparation (The "Check" Phase)
  • Verify Engineering Controls: Ensure fume hood flow monitor reads between 80-100 fpm (0.4-0.5 m/s).

  • Glove Integrity Test: Inflate the outer nitrile glove with air and roll the cuff to check for pinholes before putting it on. Trust, but verify.

  • Static Mitigation: If the substance is a dry powder, use an anti-static gun or ionizer bar in the hood. Static charge can cause powder to "jump" out of spatulas, creating airborne contamination.

Phase B: Weighing & Transfer (The Critical Risk Point)
  • Double Glove: Don inner gloves (blue) and outer gloves (purple/orange) to visualize the layers.

  • Working Distance: Perform all manipulations at least 6 inches (15 cm) inside the hood sash.

  • Transfer:

    • Use a disposable anti-static weighing boat.

    • Technique: Do not dump. Tap the spatula gently.

    • Immediate Containment: Once weighed, immediately dissolve the solid in the reaction solvent (e.g., DCM, MeOH) inside the weighing boat if possible, or transfer and cap the receiving vessel immediately.

  • Decontamination: Wipe the balance and surrounding area with a solvent-dampened Kimwipe (methanol or acetone) while still double-gloved. Dispose of the wipe as hazardous waste.

Phase C: Doffing (Safe Removal)
  • Outer Glove Removal: Remove outer gloves inside the hood. Turn them inside out as you pull them off to trap any chemical residue inside the glove.

  • Inspection: Inspect inner gloves for any discoloration.

  • Wash: Wash hands with soap and water immediately after removing the inner gloves.

Emergency Response & Waste Disposal

Spill Management (< 50g)
  • Alert: Announce the spill to lab mates.

  • PPE Upgrade: If dust is airborne, don an N95 or half-mask respirator.

  • Containment: Cover the spill with a solvent-dampened pad (to prevent dust) or use a dry absorbent (vermiculite) if it is a liquid solution.

  • Cleanup: Scoop material into a wide-mouth jar. Do not use a brush and dustpan (generates aerosols). Use a plastic scraper.

  • Surface Decon: Wash the area with mild detergent and water.

Disposal Logistics

Do not mix with general organic waste if the stream is destined for fuel blending without characterization.

  • Solid Waste: Label as "Hazardous Solid Waste: Toxic Organic Amine."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent used.

  • Rinsate: The first rinse of any flask containing this material must go into the hazardous waste container, not down the drain.

References

  • NC State University. (n.d.). Personal Protective Equipment Requirements for Laboratories.[1][2][3] Environmental Health and Safety.[1][4][5] Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety.[2] Retrieved from [Link]

Sources

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